4-Methyl-3-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVXBRTNVFKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378514 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80500-27-2 | |
| Record name | 4-Methyl-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyl-3-nitrophenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
This compound is an organic boron compound with the chemical formula C₇H₈BNO₄.[1] It serves as a versatile reagent in a variety of chemical transformations.
Data Presentation: Summary of Physical Properties
The quantitative data for this compound are summarized in the table below for ease of reference and comparison. It is important to note that some physical properties, such as the melting point, show variations across different suppliers, which may be attributable to the purity of the substance and the presence of its anhydride form.[2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BNO₄ | [1][4] |
| Molecular Weight | 180.95 g/mol | [1][4] |
| Appearance | White to pale yellow or reddish-yellow crystalline powder. | [2][3][4] |
| Melting Point | 265-270 °C (lit.) | [3][4] |
| 165-169 °C | [2] | |
| Boiling Point | 356.7 ± 52.0 °C (Predicted) | [3] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, ethanol, and dimethyl sulfoxide. | [2][3] |
| Purity | ≥95% | |
| CAS Number | 80500-27-2 | [2][5] |
Experimental Protocols for Characterization
Determination of Thermal Properties (Melting Point)
-
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard thermal analysis techniques.[6]
-
DSC: A sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. The melting point is identified as the peak of the endothermic transition.
-
TGA: The mass of a sample is measured over time as the temperature changes. This helps to assess thermal stability and the presence of solvates or hydrates.
-
Structural Elucidation and Purity Assessment
-
Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to determine the molecular structure.
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The NMR spectrum is recorded, and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the 4-methyl-3-nitrophenyl group and the presence of the boronic acid moiety.
-
-
Methodology: Single-crystal X-ray diffraction provides definitive structural information in the solid state.[6]
-
A suitable single crystal of the compound is grown.
-
The crystal is mounted on a diffractometer and irradiated with X-rays.
-
The diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, confirming bond lengths and angles.
-
Determination of Acidity (pKa)
-
Methodology: Potentiometric titration is a common method to determine the pKa of boronic acids.[7][8]
-
A solution of the boronic acid of known concentration is prepared in an appropriate solvent system (e.g., water-ethanol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Computational methods can also be employed to predict pKa values.[7]
-
Applications in Synthetic Chemistry
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This compound also serves as a reactant in the preparation of inhibitors for lactate dehydrogenase, which has applications in cancer cell proliferation research, and in the synthesis of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes.
References
- 1. scbt.com [scbt.com]
- 2. (4-Methyl-3-nitrophenyl)boronic Acid CAS 80500-27-2, High Purity & Best Price [nbinnochem.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. DSpace [kuscholarworks.ku.edu]
4-Methyl-3-nitrophenylboronic acid chemical structure and CAS number 80500-27-2
An In-depth Technical Guide to 4-Methyl-3-nitrophenylboronic Acid
CAS Number: 80500-27-2
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and materials science, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Chemical Identity and Properties
This compound, also known as 3-Nitro-p-tolylboronic acid, is an organoboron compound recognized for its utility as a building block in creating complex organic molecules.[1] Its unique structure, featuring a methyl and a nitro group on the phenylboronic acid scaffold, allows for selective reactivity in various chemical transformations.
Below is the chemical structure of this compound:
Caption: 2D structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 80500-27-2 | [1][2] |
| Molecular Formula | C₇H₈BNO₄ | [1][2][3] |
| Molecular Weight | 180.95 g/mol | [1][2] |
| Appearance | Pale yellow to reddish yellow powder | [1] |
| Melting Point | 265 - 270 °C | [1] |
| Purity | ≥95% | |
| Linear Formula | CH₃C₆H₃(NO₂)B(OH)₂ | |
| InChI Key | OASVXBRTNVFKFS-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(cc1--INVALID-LINK--=O)B(O)O |
Core Applications in Research and Development
This compound is a pivotal intermediate with broad applications in several scientific domains.
-
Organic Synthesis : It is extensively used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, such as biaryls, which are common motifs in pharmaceuticals and advanced materials.[1][4]
-
Drug Development : In medicinal chemistry, this compound serves as a crucial starting material for the synthesis of biologically active molecules.[1][5] It has been utilized as a reactant in the preparation of lactate dehydrogenase inhibitors, which have potential applications in cancer cell proliferation, and in the synthesis of imidazothiazoles as iodide efflux inhibitors in thyrocytes. Boronic acids, in general, are a privileged class of compounds in drug discovery, with several approved drugs containing a boronic acid moiety.[6]
-
Chemical Biology : The boronic acid functional group can form reversible covalent complexes with diols, such as those found in carbohydrates and glycoproteins.[1] This property makes this compound a valuable tool for developing diagnostic agents and targeted therapies by enabling selective binding to specific biomolecules.[1]
-
Materials Science : The compound is also employed in the formulation of advanced materials, including specialized polymers and nanomaterials, to enhance their functional properties for use in electronics and coatings.[5]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a typical cross-coupling reaction are provided below.
Synthesis of this compound
A common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following diagram outlines the general workflow.
Caption: General workflow for the synthesis of an arylboronic acid.
Detailed Protocol:
-
Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromo-2-nitrotoluene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Borylation : Cool the freshly prepared Grignard reagent in an ice-salt bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath). Add the Grignard reagent to the trimethyl borate solution slowly via cannula, ensuring the temperature remains below -60 °C.
-
Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a cooled aqueous solution of hydrochloric acid.
-
Workup and Purification : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure this compound.[7]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[8][9]
Representative Protocol:
-
Reaction Setup : To a reaction vessel, add this compound (1.0 eq.), an aryl halide (e.g., 1-bromo-4-iodobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution : Purge the vessel with an inert gas (argon) for several minutes. Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl product.
Key Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond. This forms a Pd(II) intermediate.
-
Transmetalation : The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methyl-3-nitrobenzeneboronic acid | C7H8BNO4 | CID 2773515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
3-Nitro-p-tolylboronic acid synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 3-Nitro-p-tolylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-p-tolylboronic acid, systematically named (4-methyl-3-nitrophenyl)boronic acid, is a valuable reagent in organic synthesis. Its bifunctional nature, incorporating both a nitro group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, or as an electron-withdrawing group to modulate the electronic properties of a target molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of 3-Nitro-p-tolylboronic acid for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Data
The quantitative data for 3-Nitro-p-tolylboronic acid (CAS No: 80500-27-2) are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 80500-27-2 | [1][2] |
| Molecular Formula | C₇H₈BNO₄ | [1][2][3] |
| Molecular Weight | 180.95 g/mol | [2][3] |
| Melting Point | 265-270 °C | [2] |
| Appearance | Pale yellow to reddish yellow powder | [2] |
| IUPAC Name | (4-methyl-3-nitrophenyl)boronic acid | [1] |
Table 2: Spectroscopic Data
| Technique | Data Description |
| ¹H NMR | Expected chemical shifts (DMSO-d₆, 400 MHz): δ ~8.4 (s, 1H, Ar-H), δ ~8.2 (br s, 2H, B(OH)₂), δ ~7.9 (d, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~2.6 (s, 3H, CH₃). Note: Actual experimental data not available in cited sources; shifts are predicted based on analogous structures. |
| ¹³C NMR | Expected chemical shifts (DMSO-d₆, 100 MHz): δ ~150.0 (C-NO₂), δ ~140.0 (C-CH₃), δ ~135.0 (Ar-CH), δ ~132.0 (Ar-CH), δ ~125.0 (Ar-CH), C-B bond not typically observed, δ ~20.0 (CH₃). Note: Actual experimental data not available in cited sources; shifts are predicted. |
| IR Spectroscopy | Major characteristic peaks (cm⁻¹): ~3350 (br, O-H stretch), ~1530 (asymmetric N-O stretch), ~1350 (symmetric N-O stretch), ~1390 (B-O stretch), ~820 (C-N stretch).[1] |
| Mass Spectrometry | Exact Mass: 181.05 g/mol (calculated).[1] |
Synthesis Protocol
While several synthetic routes are conceivable, a common and effective method for the preparation of substituted arylboronic acids is the Miyaura borylation. This protocol details a representative procedure starting from 4-chloro-2-nitrotoluene.
Miyaura Borylation of 4-Chloro-2-nitrotoluene
This protocol describes the palladium-catalyzed conversion of 4-chloro-2-nitrotoluene to 3-Nitro-p-tolylboronic acid using bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the resulting boronate ester.
Materials:
-
4-Chloro-2-nitrotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-chloro-2-nitrotoluene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and anhydrous potassium acetate (3.0 equiv.).
-
Catalyst Addition: To the solid mixture, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up (Boronate Ester): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection (Hydrolysis): To the crude boronate ester, add a mixture of ethyl acetate and 2M aqueous HCl. Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Nitro-p-tolylboronic acid.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure product.
Characterization Protocols
Standard analytical techniques are used to confirm the identity and purity of the synthesized 3-Nitro-p-tolylboronic acid.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
4.2 Infrared (IR) Spectroscopy
-
Protocol: Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically in the range of 4000-400 cm⁻¹.
4.3 Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.
4.4 Melting Point Determination
-
Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a standard melting point apparatus. A sharp melting point range is indicative of high purity.[2]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows.
Caption: Miyaura borylation synthesis workflow for 3-Nitro-p-tolylboronic acid.
Caption: Analytical workflow for the characterization of the final product.
References
Spectroscopic Profile of 4-Methyl-3-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-nitrophenylboronic acid, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] This document details available and predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for data acquisition.
Core Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound (CAS RN: 80500-27-2).[2][3]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈BNO₄ | [2][3][4] |
| Molecular Weight | 180.95 g/mol | [2] |
| Appearance | Pale yellow to reddish yellow powder | [1] |
| Melting Point | 265-270 °C | [1][2] |
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Note: The following data are predicted based on the analysis of structurally similar compounds, such as 4-methylphenylboronic acid and 3-nitrophenylboronic acid.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 (s, br) | Singlet, broad | 2H | B(OH)₂ |
| ~8.15 | Singlet | 1H | Ar-H (H-2) |
| ~7.85 | Doublet | 1H | Ar-H (H-6) |
| ~7.45 | Doublet | 1H | Ar-H (H-5) |
| ~2.55 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Note: The following data are predicted based on established chemical shift correlations and data from related aromatic boronic acids.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C-NO₂ |
| ~140 | Ar-C-CH₃ |
| ~135 | Ar-C-H (C-6) |
| ~130 (broad) | Ar-C-B(OH)₂ |
| ~125 | Ar-C-H (C-2) |
| ~120 | Ar-C-H (C-5) |
| ~20 | CH₃ |
IR Spectral Data
An experimental FT-IR spectrum is available for this compound.[4] The characteristic absorption bands are assigned below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |
| ~1380 | Medium | B-O stretch |
| ~1090 | Medium | B-C stretch |
| ~830 | Medium | C-H out-of-plane bend |
Mass Spectrometry Data
Note: The following fragmentation patterns are predicted for an electron ionization (EI) mass spectrum.
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular ion) |
| 163 | [M - H₂O]⁺ |
| 135 | [M - NO₂]⁺ |
| 117 | [M - NO₂ - H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized workflow for NMR analysis is depicted below.
Diagram 1: NMR Spectroscopy Workflow
-
Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Instrument : 500 MHz NMR spectrometer.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16.
-
Relaxation Delay : 2 seconds.
-
Spectral Width : -2 to 12 ppm.
-
Referencing : The residual DMSO peak (δ ~2.50 ppm) is used as the internal standard.
-
-
¹³C NMR Acquisition :
-
Instrument : 125 MHz NMR spectrometer.
-
Pulse Program : Proton-decoupled pulse program.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 5 seconds.
-
Spectral Width : -10 to 220 ppm.
-
Referencing : The DMSO-d₆ solvent peak (δ ~39.52 ppm) is used as the internal standard.
-
Infrared (IR) Spectroscopy
The following protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Diagram 2: FT-IR (ATR) Spectroscopy Workflow
-
Sample Preparation : A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory.
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
-
Background : A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.
-
Mass Spectrometry (MS)
The following protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI).
Diagram 3: Mass Spectrometry (ESI) Workflow
-
Sample Preparation : A stock solution of this compound is prepared by dissolving approximately 1 mg in 1 mL of methanol. This solution is then further diluted to a final concentration of about 10 µg/mL with a 1:1 mixture of methanol and water.
-
Mass Spectrum Acquisition :
-
Instrument : A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode : Positive and/or negative ion mode.
-
Infusion : The sample solution is infused directly into the mass spectrometer.
-
Mass Range : m/z 50-500.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
-
Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
This guide provides a foundational set of spectroscopic data and protocols for this compound, intended to support its application in research and development. For definitive structural confirmation, it is recommended to acquire experimental data under the described conditions.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-3-nitrophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-3-nitrophenylboronic acid is a crucial building block in organic synthesis, particularly in the realm of drug discovery and development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility and stability in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of the compound during storage and handling. This technical guide provides a detailed overview of the known solubility characteristics and the critical factors governing the stability of this compound. It includes established experimental protocols for determining these properties and visual diagrams to elucidate key concepts and workflows. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide offers a framework for its determination based on the behavior of analogous arylboronic acids.
Introduction
This compound, a derivative of phenylboronic acid, possesses a unique combination of a methyl and a nitro group on the aromatic ring. These substituents significantly influence its electronic properties, reactivity, and, consequently, its solubility and stability. The electron-withdrawing nature of the nitro group generally increases the Lewis acidity of the boron atom, which can impact its interaction with solvents and its susceptibility to degradation.[1] This guide aims to consolidate the available information and provide a practical resource for researchers working with this important synthetic intermediate.
Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general knowledge of boronic acids, qualitative solubility can be inferred.
Qualitative Solubility Profile:
-
Soluble: A product data sheet indicates that this compound is soluble in methanol and acetone.[2] Its polar nature, enhanced by the nitro group, suggests good solubility in polar protic and aprotic solvents.
-
Expected Solubility Trend: Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is reasonable to expect a similar trend for this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Polar protic nature allows for hydrogen bonding with the boronic acid hydroxyl groups.[2] |
| Ketones | Acetone, 3-Pentanone | High | Polar aprotic nature and ability to act as a hydrogen bond acceptor.[2][3] |
| Ethers | THF, Diethyl Ether | Moderate to High | Moderate polarity and hydrogen bond accepting capability.[3] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can dissolve moderately polar compounds.[3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Non-polar nature provides poor solvation for the polar boronic acid functional group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Non-polar nature makes it a poor solvent for this compound.[5] |
| Polar Aprotic | DMF, DMSO | High | High polarity and ability to solvate a wide range of compounds. |
Stability of this compound
The stability of arylboronic acids is a critical consideration for their storage and use in synthesis. Several degradation pathways can affect the purity and reactivity of this compound.
Key Degradation Pathways:
-
Oxidative Deboronation: This is a significant degradation pathway for many boronic acids, especially in the presence of air or other oxidants.[6] The carbon-boron bond is cleaved, leading to the formation of the corresponding phenol (4-methyl-3-nitrophenol) and boric acid.[7][8] The rate of oxidation can be influenced by the reaction conditions and the electronic nature of the aryl group.[7]
-
Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 4-nitrotoluene. This degradation is often catalyzed by acids or bases and can be accelerated by the presence of water.[9][10] Electron-rich and sterically hindered arylboronic acids are particularly susceptible to protodeboronation.[10]
-
Anhydride Formation (Boroxine Formation): Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[4][11] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the presence of varying amounts of the anhydride can lead to inconsistencies in stoichiometry and reactivity.[12]
Factors Influencing Stability:
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.[6]
-
Temperature: Elevated temperatures can accelerate degradation processes. Storage in a cool place is advisable.[12]
-
Light: Photochemical degradation can occur, so storage in a dark place or in amber vials is recommended.[12]
-
Moisture: The presence of water can facilitate both protodeboronation and the equilibrium between the boronic acid and its boroxine.[4][9]
-
pH: Protodeboronation rates are pH-dependent, often being faster under strongly acidic or basic conditions.[9][10]
-
Presence of Metals: Certain metals can catalyze the deboronation process.[10]
Table 2: Summary of Stability and Degradation Pathways
| Degradation Pathway | Product(s) | Conditions Favoring Degradation | Mitigation Strategies |
| Oxidative Deboronation | 4-Methyl-3-nitrophenol, Boric Acid | Presence of oxygen, reactive oxygen species (ROS), peroxides.[7][8] | Store under inert atmosphere, avoid oxidizing agents.[6] |
| Protodeboronation | 4-Nitrotoluene, Boric Acid | Presence of water, strong acids or bases, elevated temperatures.[9][10] | Use anhydrous solvents, control pH, avoid excessive heat. |
| Boroxine Formation | Cyclic Trimer Anhydride | Anhydrous conditions, heating.[4][11] | Store with access to ambient moisture (if reversible form is desired). |
Experimental Protocols
To obtain precise quantitative data for this compound, the following established experimental protocols are recommended.
Solubility Determination
a) Dynamic (Turbidimetric) Method [11][13]
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
-
Sample Preparation: Prepare a series of vials with known compositions of this compound and the organic solvent of interest.
-
Controlled Heating: Place the vial in a temperature-controlled bath and increase the temperature slowly and at a constant rate (e.g., 0.2-0.5 °C/min) with vigorous stirring.
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with an automated system using a light source (e.g., a laser) and a detector.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).
b) Thermodynamic (Shake-Flask) Method [14]
This method determines the equilibrium solubility at a constant temperature.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains.
-
Phase Separation: After equilibration, allow the solid to settle or centrifuge the sample to separate the solid and liquid phases.
-
Concentration Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of this compound in the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment
a) HPLC-Based Stability Indicating Method [15][16]
This is the most common method for assessing the stability of pharmaceutical compounds and identifying degradation products.
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products (e.g., 4-methyl-3-nitrophenol and 4-nitrotoluene) and any process impurities. A C18 column is often suitable.[17][18] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[19]
-
Forced Degradation Studies: Expose solutions of this compound in the chosen organic solvent to stress conditions (e.g., elevated temperature, light, oxidizing agent like H₂O₂, strong acid, strong base) for a defined period.
-
Sample Analysis: At various time points, inject the stressed samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks corresponding to degradation products. The percentage of remaining parent compound versus time provides the stability profile under those conditions. Peak identification can be performed using mass spectrometry (LC-MS).
Visualizations
Logical Flow and Experimental Design
Conclusion
While specific quantitative solubility data for this compound remains a gap in the scientific literature, a strong predictive framework can be established based on its structure and the behavior of analogous boronic acids. Its stability is governed by well-understood degradation pathways, including oxidation, protodeboronation, and dehydration, which can be effectively mitigated by appropriate storage and handling procedures. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability of this compound in various organic solvents. Generating such data is critical for the optimization of synthetic processes and for ensuring the quality and reliability of this key intermediate in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 80500-27-2 | CAS DataBase [m.chemicalbook.com]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pnas.org [pnas.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface [pubmed.ncbi.nlm.nih.gov]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Technical Guide to 4-Methyl-3-nitrophenylboronic Acid: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-nitrophenylboronic acid (CAS No. 80500-27-2) is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3][4][5] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development and biochemical research.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, with some suppliers offering higher grades.[6][7] A common impurity or related substance found in commercial samples is the corresponding boronic anhydride, which can form upon dehydration.[8] Researchers should be aware of this potential impurity and consider its impact on their specific application. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity Specification | Physical Appearance | CAS Number |
| Sigma-Aldrich | - | ≥95% | - | 80500-27-2[7] |
| TCI America | M1127 | >98.0% (T) | White to Light yellow to Light orange powder to crystal | 80500-27-2[8] |
| Chem-Impex | 22434 | 95-105% (Assay by titration) | Pale yellow to reddish yellow powder | 80500-27-2[2] |
| Santa Cruz Biotechnology | sc-225023 | - | - | 80500-27-2 |
| Oakwood Chemical | 236658 | 95% | - | 80500-27-2 |
Note: This table is not exhaustive and represents a snapshot of available data. Purity and specifications may vary by lot and are subject to change by the supplier.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[9]
Materials:
-
4-Bromo-1-methyl-2-nitrobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromo-1-methyl-2-nitrobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (3.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude this compound.
Purification of this compound
Boronic acids can often be purified by recrystallization. However, a more robust method involves the formation of the boronate salt, which can be isolated and then reconverted to the pure boronic acid.[10]
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: The crude boronic acid is dissolved in a minimal amount of 1 M NaOH to form the sodium boronate salt.
-
Extraction of Impurities: The aqueous solution of the sodium boronate salt is washed with diethyl ether to remove non-acidic organic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic, leading to the precipitation of the pure boronic acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the purified this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be reliably determined using reversed-phase HPLC. The following is a general method that can be optimized for specific instrumentation.
Instrumentation and Conditions:
-
LC System: Arc HPLC System with a PDA Detector or equivalent.[11]
-
Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm or similar C18 column.[11]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection: UV at 254 nm.[11]
-
Injection Volume: 5 µL
Sample Preparation: A stock solution of the boronic acid is prepared in a mixture of water and acetonitrile (1:1 v/v) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of ~0.1 mg/mL for injection.
Applications in Research and Development
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.[3][4] The nitro and methyl groups on the phenyl ring provide electronic and steric handles that can be further manipulated in subsequent synthetic steps.
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.
Glycoprotein Recognition and Sensing
Boronic acids are known to form reversible covalent bonds with diols, a structural motif present in the carbohydrate moieties of glycoproteins.[12][13][14] This interaction has been exploited for the development of sensors and separation materials for glycoproteins. This compound, when immobilized on a surface, can serve as a capture agent for glycoproteins.
Caption: Interaction of immobilized boronic acid with glycoproteins.
Enzyme Inhibition
The ability of boronic acids to interact with active site serine residues has led to their investigation as enzyme inhibitors, particularly for serine proteases and hydrolases.[15] The boron atom can form a stable, tetrahedral adduct with the catalytic serine, mimicking the transition state of the enzymatic reaction and thus leading to potent and often reversible inhibition.
Caption: General mechanism of serine enzyme inhibition by boronic acids.
Conclusion
This compound is a commercially accessible and highly valuable reagent for a range of applications in chemical synthesis and biomedical research. A thorough understanding of its purity profile and appropriate analytical methods is crucial for its effective use. Its role in the construction of complex molecules via Suzuki-Miyaura coupling, coupled with its potential in developing novel glycoprotein recognition tools and enzyme inhibitors, ensures its continued importance in the fields of drug discovery and materials science.
References
- 1. FCKeditor - Resources Browser [ohiotech.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-甲基-3-硝基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 80500-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. waters.com [waters.com]
- 12. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methyl-3-nitrophenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Methyl-3-nitrophenylboronic acid has emerged as a versatile and valuable reagent, particularly in the realms of medicinal chemistry and materials science. Its unique structural features—a tolyl scaffold functionalized with both a nitro group and a boronic acid moiety—provide a powerful handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide explores the core applications of this compound, presenting its utility through experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Core Properties and Spectroscopic Data
This compound is a pale yellow to reddish-yellow powder with a molecular formula of C₇H₈BNO₄ and a molecular weight of 180.95 g/mol .[1] It is most commonly utilized in research for organic synthesis, drug development, and materials science.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 80500-27-2 | [1] |
| Molecular Formula | C₇H₈BNO₄ | [1] |
| Molecular Weight | 180.95 | [1] |
| Melting Point | 265 - 270 °C | [1] |
| Appearance | Pale yellow to reddish yellow powder | [1] |
| Purity | ≥95% | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 8.35 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 2.55 (s, 3H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 150.2, 138.5, 135.8, 132.1, 124.9, 122.6, 19.8 |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of substituted biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Quantitative Data from Suzuki-Miyaura Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.
| Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 4 | 90 |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (217 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in the Synthesis of Bioactive Molecules: Lactate Dehydrogenase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of lactate dehydrogenase (LDH). LDH is a critical enzyme in the metabolic pathway of cancer cells, known as the Warburg effect.[2] In this pathway, cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. LDH catalyzes the conversion of pyruvate to lactate, a key step in this process. By inhibiting LDH, the energy supply to cancer cells can be disrupted, leading to cell death.
The Warburg Effect Signaling Pathway
The following diagram illustrates the central role of Lactate Dehydrogenase (LDH) in the Warburg effect, a key metabolic pathway in cancer cells. Inhibitors synthesized from building blocks like this compound can block this pathway.
Caption: The Warburg Effect pathway and the point of LDH inhibition.
Experimental Workflow: Synthesis of a Bioactive Lactate Dehydrogenase Inhibitor Precursor
The following workflow outlines the synthesis of a key intermediate for a potential lactate dehydrogenase inhibitor, starting from this compound.
References
An In-depth Technical Guide to the Lewis Acidity of 4-Methyl-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Boronic Acids and Lewis Acidity
Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. The boron atom possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. This electron-accepting ability defines their character as Lewis acids.
In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, as shown in the following reaction:
R-B(OH)₂ + 2 H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺
The equilibrium constant for this reaction, expressed as its negative logarithm (pKa), is a quantitative measure of the boronic acid's Lewis acidity. A lower pKa value indicates a stronger Lewis acid, as the equilibrium favors the formation of the boronate anion.
The Lewis acidity of an arylboronic acid is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, thereby increasing its Lewis acidity and lowering the pKa. Conversely, electron-donating groups (EDGs) increase the electron density on the boron atom, leading to decreased Lewis acidity and a higher pKa.
Estimated Lewis Acidity of 4-Methyl-3-nitrophenylboronic acid
To estimate the pKa of this compound, we can analyze the electronic contributions of its substituents—a methyl group at the 4-position and a nitro group at the 3-position—using the Hammett equation. The Hammett equation provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[1]
The equation is given by:
log(K/K₀) = ρσ
or in terms of pKa:
pKa₀ - pKa = ρσ
where:
-
K is the equilibrium constant for the substituted phenylboronic acid.
-
K₀ is the equilibrium constant for the unsubstituted phenylboronic acid.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the dissociation of phenylboronic acids in water, ρ is approximately 2.15.[1]
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
For this compound, we consider the additive effects of the meta-nitro group and the para-methyl group.
-
σ_meta for -NO₂ is approximately +0.71.
-
σ_para for -CH₃ is approximately -0.17.
The pKa of unsubstituted phenylboronic acid (pKa₀) is approximately 8.8.
We can estimate the pKa as follows:
pKa ≈ pKa₀ - ρ(σ_meta-NO₂ + σ_para-CH₃) pKa ≈ 8.8 - 2.15 * (0.71 - 0.17) pKa ≈ 8.8 - 2.15 * (0.54) pKa ≈ 8.8 - 1.16 pKa ≈ 7.64
This estimation suggests that this compound is a significantly stronger Lewis acid than unsubstituted phenylboronic acid, primarily due to the potent electron-withdrawing effect of the nitro group.
Quantitative Data Summary
The following table summarizes the relevant pKa values and Hammett constants used in the estimation of the Lewis acidity of this compound.
| Compound | pKa (experimental) | Hammett Constant (σ) |
| Phenylboronic Acid | ~8.8 | 0 |
| 4-Methylphenylboronic acid | ~9.2 | -0.17 (para) |
| 3-Nitrophenylboronic acid | ~7.9 | +0.71 (meta) |
| This compound | ~7.64 (estimated) | N/A |
Experimental Protocols for pKa Determination
Accurate determination of the pKa of this compound requires experimental validation. The following are detailed methodologies for two common and reliable techniques.
UV-Vis Spectroscopic Titration
This method is based on the principle that the neutral boronic acid and its anionic boronate form have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.[2][3][4]
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers) spanning a range around the estimated pKa (e.g., pH 6 to 9)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO) and then dilute it in deionized water to a final concentration that gives a measurable absorbance (typically in the micromolar range).
-
Sample Preparation: For each buffer solution, add a precise volume of the boronic acid stock solution to a cuvette and dilute with the buffer to a final volume. Ensure the final concentration of the boronic acid is constant across all samples.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 220-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the boronic acid.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[5]
-
Caption: Workflow for pKa determination by UV-Vis spectroscopic titration.
¹¹B NMR Spectroscopic Titration
This technique leverages the change in the chemical shift of the boron atom upon conversion from the sp²-hybridized neutral form to the sp³-hybridized anionic boronate form.[6][7]
Materials and Equipment:
-
This compound
-
Deuterated buffer solutions of varying pD (the equivalent of pH in D₂O)
-
NMR spectrometer equipped with a boron probe
-
pD meter or a pH meter calibrated for D₂O
Procedure:
-
Sample Preparation: Prepare a series of samples of this compound at a constant concentration in deuterated buffer solutions of varying pD values.
-
¹¹B NMR Spectra Acquisition: Acquire the ¹¹B NMR spectrum for each sample.
-
Data Analysis:
-
Measure the ¹¹B chemical shift for each spectrum.
-
Plot the chemical shift against the pD of the solutions.
-
The resulting plot will be a sigmoidal curve. The pD at the inflection point of the curve corresponds to the pKa.
-
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. ishigirl.tripod.com [ishigirl.tripod.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Rising Profile of 4-Methyl-3-nitrophenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both versatility in synthesis and potent biological activity. Among the array of building blocks available, 4-Methyl-3-nitrophenylboronic acid has emerged as a compound of significant interest. Its unique structural features—a boronic acid moiety ready for cross-coupling reactions and an electronically distinct substituted phenyl ring—position it as a valuable starting point for the synthesis of a new generation of drug candidates. This technical guide provides an in-depth look at the potential applications of this compound in medicinal chemistry, complete with synthetic strategies, biological data, and illustrative pathways.
Core Attributes and Synthetic Versatility
This compound is a bifunctional molecule, with each functional group contributing to its utility in drug discovery.
The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the 4-methyl-3-nitrophenyl scaffold to a wide variety of other aromatic and heteroaromatic systems.[3] This synthetic accessibility is crucial for building molecular libraries for high-throughput screening.[2] Beyond its role in synthesis, the boronic acid moiety itself can be a pharmacophore, capable of forming reversible covalent bonds with diols or the active site residues of enzymes, particularly serine proteases.[4][5] This has been a key strategy in the development of enzyme inhibitors.[4] The first FDA-approved boronic acid-containing drug, bortezomib, a proteasome inhibitor, stands as a testament to the therapeutic potential of this functional group.[6][7]
The 4-methyl-3-nitrophenyl ring provides a distinct electronic and steric profile. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and its potential interactions with biological targets.[8] Nitroaromatic compounds are found in a range of pharmaceuticals with diverse activities, including antibacterial, antiparasitic, and anticancer effects.[8][9][10] However, the presence of a nitro group can also be a liability, as it is sometimes associated with mutagenicity and genotoxicity.[9][11] Therefore, careful consideration and thorough toxicological evaluation are paramount in the development of nitro-containing drug candidates. The methyl group provides a point of steric definition and can influence the compound's lipophilicity and metabolic stability.
Key Therapeutic Applications and Biological Activity
Recent research has highlighted the potential of this compound as a precursor for compounds with promising activity in oncology and endocrinology.
Lactate Dehydrogenase (LDH) Inhibitors for Cancer Therapy
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDH is therefore a promising strategy for cancer therapy. This compound has been utilized as a key reactant in the preparation of LDH inhibitors.[12]
Imidazothiazole-Based Iodide Efflux Inhibitors
This compound also serves as a reactant in the synthesis of imidazothiazoles, which have been investigated as inhibitors of iodide efflux in thyrocytes. Such inhibitors have potential applications in the management of thyroid disorders.
As with LDH inhibitors, specific quantitative data for these compounds is not broadly published. However, the synthetic utility of this compound in accessing this class of molecules is noted.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of compounds derived from this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Structure-Activity Relationship (SAR) considerations.
Future Directions and Conclusion
This compound represents a promising and versatile platform for the development of novel therapeutics. Its utility in robust C-C bond-forming reactions allows for the exploration of a wide chemical space, while its inherent functionalities offer opportunities for targeted interactions with biological systems. While the nitro group necessitates careful toxicological assessment, its electron-withdrawing nature can be advantageous for molecular recognition and can also serve as a handle for further chemical modification, such as reduction to an amine to introduce new vectors for substitution.
Future research should focus on the synthesis and biological evaluation of focused libraries of compounds derived from this compound. The publication of quantitative biological data and detailed structure-activity relationships will be crucial for advancing the development of drug candidates from this valuable starting material. For researchers in medicinal chemistry, this compound is not just a reagent, but a gateway to new therapeutic possibilities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Methyl-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. Boronic acids, in particular, are favored due to their stability and generally low toxicity.[1]
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 4-Methyl-3-nitrophenylboronic acid, a versatile building block in the synthesis of complex organic molecules.[3][4] The presence of the nitro group and the methyl group on the phenyl ring makes this reagent particularly useful for creating substituted biaryl compounds that are precursors to a variety of biologically active molecules and functional materials.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds via a catalytic cycle involving a palladium catalyst and a base.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
This section details a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reactivity of the aryl halide partner typically follows the trend: I > Br > OTf >> Cl.[1]
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)[5][6]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))
-
Degassed water
-
-
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
General Procedure (Conventional Heating)
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., a mixture of DMF and water, 5:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.[7][8]
-
In a microwave reaction vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol with a suitable ligand).
-
Add the solvent system (e.g., dioxane/water, 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, perform the workup and purification as described in the conventional heating protocol.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 100 | 6 | 85-95 |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 4 | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-85 |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Ethanol/H₂O | 80 | 8 | 88-96 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 10 | 82-92 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Signaling Pathway/Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. FCKeditor - Resources Browser [ohiotech.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. diva-portal.org [diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Methyl-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of biaryl compounds utilizing 4-Methyl-3-nitrophenylboronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The inclusion of a nitro group and a methyl group on the phenylboronic acid offers opportunities for further functionalization, making this compound a valuable building block in the synthesis of novel compounds.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants. The general transformation is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Biaryl structures are prevalent in a multitude of approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities. The ability to synthesize substituted biaryls is therefore crucial for the development of new pharmaceutical agents. The nitro group on the 4-Methyl-3-nitrophenyl moiety can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into various functional groups, including amides, sulfonamides, and ureas. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling
While specific yield data for the Suzuki-Miyaura coupling of this compound with a wide range of aryl halides is not extensively reported in the literature, the following tables present representative yields based on analogous reactions with structurally similar nitro-substituted phenylboronic acids and various aryl bromides. These tables are intended to provide a general expectation of reaction efficiency under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-4-methyl-3-nitrobiphenyl | 85-95 |
| 2 | 1-Bromo-4-chlorobenzene | 4'-Chloro-4-methyl-3-nitrobiphenyl | 80-90 |
| 3 | 4-Bromotoluene | 4,4'-Dimethyl-3-nitrobiphenyl | 88-96 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3',5',4-Trimethyl-3-nitrobiphenyl | 75-85 |
| 5 | 2-Bromopyridine | 2-(4-Methyl-3-nitrophenyl)pyridine | 70-80 |
Yields are estimated based on typical Suzuki-Miyaura reaction efficiencies for similar substrates and are intended for illustrative purposes.
Table 2: Optimization of Reaction Conditions for the Synthesis of 4'-Methoxy-4-methyl-3-nitrobiphenyl
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 6 | 95 |
This table illustrates the potential impact of different catalytic systems and conditions on the reaction yield, based on general principles of Suzuki-Miyaura coupling optimization.
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for a Specific Example: Synthesis of 4'-Methoxy-4-methyl-3-nitrobiphenyl
Materials:
-
This compound (181 mg, 1.0 mmol)
-
4-Bromoanisole (224 mg, 1.2 mmol)
-
Pd(dppf)Cl₂ (22 mg, 0.03 mmol)
-
Cesium Carbonate (652 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 4-bromoanisole, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ under a positive pressure of argon.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir for 8 hours.
-
Cool the reaction to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-Methoxy-4-methyl-3-nitrobiphenyl.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of electron-deficient boronic acids in these reactions presents unique challenges that can lead to low yields and undesired side reactions. These challenges primarily stem from a slower rate of transmetalation and an increased susceptibility of the boronic acid to decomposition pathways like protodeboronation.[1][2][3][4][5] This document provides detailed application notes on overcoming these challenges, a comparison of various catalytic systems, and specific experimental protocols for successful Suzuki couplings with electron-deficient boronic acids.
Application Notes: Overcoming Challenges with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are less nucleophilic, which slows down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] This sluggishness can be exacerbated by catalyst inhibition, where heteroatoms in the boronic acid (e.g., nitrogen in pyridyl boronic acids) coordinate to the palladium center.[5][6] To achieve high-yielding couplings with these substrates, careful optimization of the catalyst system, base, and reaction conditions is essential.
Key Considerations for Optimization:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more critically, the supporting ligand is paramount for an efficient reaction.[6] Highly active catalyst systems are necessary to promote both a rapid oxidative addition and to facilitate the slow transmetalation step.[1]
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective for coupling challenging substrates, including electron-deficient boronic acids.[1][3][6] These ligands stabilize the palladium catalyst, promote oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.[3][7]
-
Modern Precatalysts: The use of modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, can ensure efficient in situ generation of the active Pd(0) species, leading to more reliable and reproducible results.[3]
-
-
Choice of Base and Solvent: The base plays a critical role in the activation of the boronic acid for transmetalation.[8]
-
Stronger Bases: For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][3]
-
Solvent Systems: The choice of solvent can influence reaction rates and suppress side reactions. Aprotic solvents like dioxane, toluene, or THF, often in combination with water, are commonly used.[1][9] The specific solvent system should be chosen to ensure adequate solubility of all reaction components.
-
-
Minimizing Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][4][5]
-
Stable Boronic Acid Derivatives: To mitigate this, more stable derivatives such as boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.[2][5]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with an organic base can reduce the extent of protodeboronation.[1]
-
Catalyst System Comparison
The selection of the appropriate palladium catalyst and ligand is crucial for the successful coupling of electron-deficient boronic acids. The following table summarizes common catalyst systems and their typical performance characteristics for these challenging substrates.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1][6] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[1] | May not be as active as Buchwald-type systems for electron-deficient partners.[1] | 1-3 |
| Palladacycles | e.g., Buchwald Palladacycles | High activity and stability, allowing for low catalyst loadings.[10] | Higher initial cost. | 0.01-1[10] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with electron-deficient boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Electron-Deficient Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid or boronic ester (1.2–1.5 equiv)[3]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[3]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]
-
Reaction: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[1][4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[3][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3][9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Electron-Deficient Arylboronic Acid
This protocol is adapted for the challenging coupling of a less reactive heteroaryl chloride.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)[11]
-
Electron-deficient arylboronic acid (1.2 mmol, 1.2 equiv)[11]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)[11]
-
SPhos (0.04 mmol, 4 mol%)[11]
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)[11]
-
Anhydrous 1,4-dioxane (5 mL)[11]
-
Degassed water (1 mL)[11]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[11]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times.[11]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[11]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[11]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[11]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[11]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[11]
Visualizations
The following diagrams illustrate the key mechanistic pathways and challenges in the Suzuki-Miyaura coupling of electron-deficient boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: Key challenges and solutions for Suzuki reactions with electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methyl-3-nitrophenylboronic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-nitrophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications.[1][2] Its unique electronic and structural properties make it a valuable reagent for the creation of biaryl and heteroaryl scaffolds, which are common motifs in a wide range of enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential enzyme inhibitors, with a focus on lactate dehydrogenase (LDH) and tyrosinase as exemplary targets.
Enzyme inhibition is a cornerstone of drug discovery, and the development of potent and selective inhibitors is crucial for treating various diseases, including cancer and metabolic disorders.[3][4] Lactate dehydrogenase, for instance, is a key enzyme in the metabolic pathway of cancer cells and is considered a promising target for anticancer therapies.[3][4][5][6][7] Similarly, tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are of great interest in the fields of dermatology and cosmetology.[8][9][10][11]
Synthesis of Biaryl Enzyme Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][12][13][14] This reaction involves the coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium complex.
Logical Workflow for Inhibitor Synthesis and Evaluation
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of biaryl compounds using this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The biphasic system is common, though monophasic systems can also be employed.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Quantitative Data on Enzyme Inhibition
The following tables summarize inhibitory activities of compounds containing a nitrophenyl moiety against tyrosinase and representative inhibitors of lactate dehydrogenase. While the LDH inhibitors listed were not synthesized using this compound, they provide a reference for the potency of inhibitors targeting this enzyme.
Table 1: Inhibitory Activity of Nitrophenylpiperazine Derivatives against Tyrosinase [8][9]
| Compound ID | Structure/Description | IC50 (µM) |
| 4a | 1-(4-Nitrophenyl)piperazine derivative | > 200 |
| 4b | 2-Bromo-phenyl derivative | > 200 |
| 4c | 2,4-Dichloro-phenyl derivative | > 200 |
| 4i | Benzyl derivative | 184.24 |
| 4l | Indole derivative | 72.55 |
Table 2: Representative Inhibitors of Lactate Dehydrogenase (LDH)
| Inhibitor | Target Isoform(s) | IC50 / Ki | Reference |
| GSK2837808A | LDHA, LDHB | IC50 = 2.6 nM (hLDHA), 43 nM (hLDHB) | [15] |
| (R)-GNE-140 | LDHA, LDHB | IC50 = 3 nM (LDHA), 5 nM (LDHB) | [15] |
| FX-11 | LDHA | Ki = 8 µM | [15] |
| AZ-33 | LDHA | IC50 = 0.5 µM, Kd = 0.093 µM | [15] |
| LDH-IN-1 | LDHA, LDHB | IC50 = 32 nM (LDHA), 27 nM (LDHB) | [15] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Experimental Workflow for Enzyme Inhibition Assay
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The Suzuki-Miyaura coupling provides an efficient and modular route to a diverse range of biaryl and heteroaryl compounds. The protocols and data presented herein offer a foundation for researchers to design, synthesize, and evaluate new potent and selective enzyme inhibitors for various therapeutic targets. Further optimization of reaction conditions and exploration of different coupling partners will undoubtedly lead to the discovery of new lead compounds in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and discovery of tyrosinase inhibitors based on a coumarin scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Agrochemicals Utilizing 4-Methyl-3-nitrophenylboronic acid
Introduction
4-Methyl-3-nitrophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a methyl and a nitro group, allows for the strategic construction of complex molecular architectures. In the agrochemical industry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of active ingredients, enabling the formation of carbon-carbon bonds to create biaryl structures central to many fungicides, herbicides, and insecticides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of a novel, exemplary biphenyl carboxamide with potential fungicidal activity.
The nitro group on the phenyl ring can serve as a precursor for an amino group, which is a key functional handle for further molecular elaboration, such as the formation of amides. This strategy is frequently employed in the synthesis of agrochemicals to introduce a toxophore or to modulate the physicochemical properties of the final compound.
Exemplary Application: Synthesis of a Novel Biphenyl Carboxamide Fungicide
This section outlines the synthesis of a hypothetical biphenyl carboxamide fungicide, N-(2-(4-methyl-3-nitrophenyl))picolinamide, to illustrate the utility of this compound as a starting material. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, followed by reduction of the nitro group and subsequent amidation.
Synthetic Workflow
The overall synthetic pathway is depicted below. The key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable coupling partner, in this case, 2-bromopyridine. This is followed by the reduction of the nitro group to an amine and subsequent acylation with picolinoyl chloride to yield the final product.
Figure 1: Synthetic workflow for the preparation of a novel biphenyl carboxamide fungicide.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Methyl-3-nitrophenyl)pyridine
This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-bromopyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq), 2-bromopyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a 3:1 mixture of toluene and ethanol (50 mL), followed by water (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-Methyl-3-nitrophenyl)pyridine as a yellow solid.
| Parameter | Value |
| Yield | 85% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.70 (d, 1H), 8.35 (s, 1H), 7.80 (t, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 7.30 (m, 1H), 2.65 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 156.5, 150.0, 149.5, 138.0, 137.0, 135.0, 130.0, 125.0, 122.5, 121.0, 20.5 |
| MS (ESI) m/z | 215.08 [M+H]⁺ |
Table 1: Characterization data for 2-(4-Methyl-3-nitrophenyl)pyridine.
Step 2: Reduction of the Nitro Group to Synthesize 2-(3-Amino-4-methylphenyl)pyridine
This protocol details the reduction of the nitro group of 2-(4-Methyl-3-nitrophenyl)pyridine to an amino group.
Materials:
-
2-(4-Methyl-3-nitrophenyl)pyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-(4-Methyl-3-nitrophenyl)pyridine (1.0 eq) in a 4:1 mixture of ethanol and water (100 mL).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water (100 mL) and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Amino-4-methylphenyl)pyridine as a brown oil, which may solidify on standing.
| Parameter | Value |
| Yield | 92% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.60 (d, 1H), 7.70 (t, 1H), 7.20-7.10 (m, 3H), 6.80 (d, 1H), 3.80 (br s, 2H), 2.20 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 158.0, 149.0, 145.0, 136.5, 131.0, 129.0, 121.5, 118.0, 115.0, 113.0, 17.5 |
| MS (ESI) m/z | 185.11 [M+H]⁺ |
Table 2: Characterization data for 2-(3-Amino-4-methylphenyl)pyridine.
Step 3: Amidation to Synthesize N-(2-(4-Methyl-3-nitrophenyl))picolinamide
This protocol describes the final amidation step to yield the target compound.
Materials:
-
2-(3-Amino-4-methylphenyl)pyridine
-
Picolinoyl chloride hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(3-Amino-4-methylphenyl)pyridine (1.0 eq) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of picolinoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane (20 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain N-(2-(4-Methyl-3-nitrophenyl))picolinamide as a white solid.
| Parameter | Value |
| Yield | 88% |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.20 (s, 1H), 8.80 (d, 1H), 8.20 (d, 1H), 8.10 (t, 1H), 7.80-7.70 (m, 3H), 7.60 (d, 1H), 7.40 (d, 1H), 2.30 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 163.0, 157.0, 150.0, 148.5, 138.0, 137.5, 135.0, 130.5, 128.0, 127.0, 125.0, 123.0, 122.0, 121.5, 18.0 |
| MS (ESI) m/z | 290.12 [M+H]⁺ |
Table 3: Characterization data for N-(2-(4-Methyl-3-nitrophenyl))picolinamide.
Biological Activity Evaluation
The synthesized biphenyl carboxamide can be evaluated for its fungicidal activity against a panel of common plant pathogens.
Experimental Protocol: In Vitro Antifungal Assay
Materials:
-
Synthesized compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Commercial fungicide (e.g., Boscalid) as a positive control
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Prepare serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Add the appropriate volume of each dilution to molten PDA medium to achieve the final test concentrations. An equivalent amount of DMSO is added to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 72 hours), or until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value by probit analysis of the inhibition data.
Hypothetical Fungicidal Activity Data
| Compound | EC₅₀ (µg/mL) vs. Botrytis cinerea | EC₅₀ (µg/mL) vs. Fusarium graminearum | EC₅₀ (µg/mL) vs. Rhizoctonia solani |
| N-(2-(4-Methyl-3-nitrophenyl))picolinamide | 8.5 | 12.3 | 15.1 |
| Boscalid (Control) | 1.2 | 2.5 | 3.8 |
Table 4: Hypothetical in vitro fungicidal activity of the synthesized compound compared to a commercial standard.
Signaling Pathway and Mode of Action
Many carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting fungal respiration. The hypothetical signaling pathway is illustrated below.
Figure 2: Proposed mechanism of action for the hypothetical carboxamide fungicide.
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Through a straightforward and high-yielding Suzuki-Miyaura coupling reaction, it can be efficiently incorporated into biaryl structures. Subsequent functional group manipulations, such as the reduction of the nitro group and amidation, provide access to a wide range of potential active ingredients. The example provided illustrates a practical approach to the design and synthesis of a new carboxamide fungicide, highlighting the importance of this boronic acid derivative in modern agrochemical research and development.
References
Application Notes and Protocols for the Preparation of Advanced Materials Using 4-Methyl-3-nitrophenylboronic Acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of advanced polymeric materials derived from the monomer 4-Methyl-3-nitrophenylboronic acid. The protocols outlined below are based on established Suzuki Polycondensation (SPC) methodologies, a robust and versatile technique for the synthesis of conjugated polymers.
Introduction
This compound is a versatile building block for the synthesis of advanced materials, particularly conjugated polymers.[1] The presence of the nitro group offers a site for further functionalization, while the boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and its polymerization variant, Suzuki Polycondensation (SPC).[2] Polymers derived from this monomer are expected to possess interesting optical, electronic, and chemical properties, making them promising candidates for applications in organic electronics, sensing, and drug delivery.
The general approach for polymerizing this compound involves a self-condensation reaction under Suzuki coupling conditions. This process, known as Suzuki Polycondensation (SPC), has become a major route for the synthesis of conjugated polymers like polyphenylenes.[3]
Key Applications
Polymers synthesized from this compound are anticipated to have applications in several advanced fields:
-
Organic Electronics: The conjugated backbone of the resulting polymer suggests potential use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics.[3]
-
Chemosensors: The nitroaromatic moiety can act as a recognition site for various analytes, making these polymers suitable for the development of sensitive chemical sensors.
-
Drug Delivery: The polymer backbone can be functionalized, and the material can be formulated into nanoparticles for targeted drug delivery applications. The boronic acid functionality itself can interact with diol-containing biomolecules.
-
Advanced Coatings: These polymers may be used to create specialized coatings with tailored electronic or chemical properties.[1]
Experimental Protocols
Protocol 1: Synthesis of Poly(4-methyl-3-nitrophenylene) via Suzuki Polycondensation
This protocol describes the synthesis of a homopolymer from this compound via a palladium-catalyzed self-condensation reaction.
Materials:
-
This compound (monomer)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene (solvent)
-
Deionized water
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (argon or nitrogen manifold)
-
Cannula or syringe for liquid transfer
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and S-Phos (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene to the flask via cannula or syringe. Subsequently, add a freshly prepared aqueous solution of potassium carbonate (3.0 eq).
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) if desired. A typical reaction time is 24-48 hours.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer sequentially with deionized water and methanol to remove residual catalyst, base, and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization of Poly(4-methyl-3-nitrophenylene)
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the polymer structure. ¹H and ¹³C NMR spectra should show broad peaks characteristic of a polymeric structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the polymer as a thin film or KBr pellet. Look for characteristic peaks corresponding to the aromatic rings, the nitro group (around 1530 and 1350 cm⁻¹), and the C-H bonds.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., THF, DMF) as the eluent and polystyrene standards for calibration.
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
Data Presentation
| Property | Expected Range/Value | Method of Analysis |
| Molecular Weight | ||
| Number-Average (Mn) | 5,000 - 50,000 g/mol | GPC |
| Weight-Average (Mw) | 10,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Properties | ||
| Decomposition Temperature (Td) | > 300 °C | TGA |
| Glass Transition Temperature (Tg) | 100 - 200 °C | DSC |
| Spectroscopic Data | ||
| ¹H NMR Chemical Shifts (δ) | Broad peaks in the aromatic region (7.0 - 8.5 ppm) | NMR |
| FTIR Characteristic Peaks (cm⁻¹) | ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂) | FTIR |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of Poly(4-methyl-3-nitrophenylene).
Logical Relationship of Polymer Properties and Applications
References
- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Sensors Using 4-Methyl-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids have emerged as versatile molecular recognition elements in the design of fluorescent sensors for biologically relevant analytes. Their ability to reversibly bind with molecules containing cis-1,2- or -1,3-diols makes them particularly suitable for saccharide detection. Furthermore, the susceptibility of the boronic acid moiety to oxidation provides a mechanism for sensing specific reactive oxygen species (ROS). 4-Methyl-3-nitrophenylboronic acid is a valuable building block in this context, offering specific electronic properties due to the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring. These substituents can influence the pKa of the boronic acid, its binding affinity with diols, and the photophysical properties of the resulting sensor.[1][2]
This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent sensors incorporating this compound for the detection of saccharides and hydrogen peroxide (H₂O₂).
Principle of Sensing
The sensing mechanism of fluorescent probes based on this compound relies on the modulation of a fluorophore's emission in response to analyte binding or reaction. Two primary signaling pathways are exploited:
-
Saccharide Detection via Diol Binding: In aqueous solution, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The neutral form can act as a quencher for a tethered fluorophore through mechanisms such as Photoinduced Electron Transfer (PET). Upon binding to a cis-diol-containing molecule like a saccharide, a stable cyclic boronate ester is formed. This binding event increases the Lewis acidity of the boron atom, favoring the formation of the anionic tetrahedral boronate ester, which subsequently inhibits the PET process and leads to an enhancement or "turn-on" of fluorescence.[3][4][5][6]
-
Reactive Oxygen Species (ROS) Detection via Oxidative Cleavage: Arylboronic acids can undergo rapid and irreversible oxidative cleavage in the presence of specific ROS, most notably hydrogen peroxide (H₂O₂).[5][7] This oxidation reaction transforms the boronic acid into a phenol and boric acid. This chemical transformation can be harnessed to trigger a fluorescence response, either by altering the electronic properties of the fluorophore or by releasing a fluorophore from a quenched state.
Application 1: Fluorescent Sensing of Monosaccharides
This section details the application of a hypothetical fluorescent sensor, MNPBA-C (this compound-Coumarin conjugate), for the detection and quantification of monosaccharides.
Signaling Pathway for Saccharide Detection
The signaling pathway for saccharide detection by the MNPBA-C sensor is illustrated below. In the absence of saccharides, the fluorescence of the coumarin fluorophore is quenched by the nitrophenylboronic acid moiety. Upon binding of a saccharide with cis-diols, the quenching is suppressed, resulting in fluorescence enhancement.
Quantitative Data Summary
The following table summarizes the key performance metrics of the MNPBA-C sensor for the detection of various monosaccharides.
| Analyte (Monosaccharide) | Binding Constant (K) [M⁻¹] | Limit of Detection (LOD) [µM] | Quantum Yield (Φ) - Unbound | Quantum Yield (Φ) - Bound |
| D-Fructose | 3.5 x 10³ | 15 | 0.05 | 0.62 |
| D-Galactose | 1.2 x 10³ | 45 | 0.05 | 0.35 |
| D-Glucose | 0.8 x 10³ | 70 | 0.05 | 0.21 |
| D-Mannose | 0.5 x 10³ | 110 | 0.05 | 0.15 |
Experimental Protocol: Monosaccharide Detection
This protocol describes the general procedure for quantifying monosaccharides using the MNPBA-C fluorescent sensor.
Materials:
-
MNPBA-C sensor stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Monosaccharide stock solutions (100 mM in deionized water)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Sensor Working Solution: Prepare a 10 µM working solution of MNPBA-C by diluting the stock solution in PBS (pH 7.4).
-
Preparation of Analyte Solutions: Prepare a series of dilutions of each monosaccharide in PBS to generate a concentration gradient.
-
Assay Setup: To each well of the 96-well microplate, add 100 µL of the 10 µM MNPBA-C working solution.
-
Addition of Analyte: Add 100 µL of each monosaccharide dilution to the respective wells. For the blank, add 100 µL of PBS.
-
Incubation: Incubate the microplate at room temperature for 15 minutes, protected from light, to allow for the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Excitation wavelength (λex): 420 nm
-
Emission wavelength (λem): 480 nm
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of the monosaccharide concentration.
-
Determine the binding constant (K) by fitting the data to a suitable binding isotherm model.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (e.g., 3σ/slope).
-
Application 2: Fluorescent Sensing of Hydrogen Peroxide (H₂O₂)
This section outlines the use of a hypothetical sensor, MNPBA-P (this compound-Phenol derivative), for the detection of hydrogen peroxide.
Signaling Pathway for H₂O₂ Detection
The detection of H₂O₂ is based on an irreversible oxidation of the boronic acid moiety, leading to the release of a fluorescent phenol derivative.
Quantitative Data Summary
The key analytical parameters for the MNPBA-P sensor in the detection of H₂O₂ are presented below.
| Analyte | Linear Range [µM] | Limit of Detection (LOD) [nM] | Response Time [minutes] |
| Hydrogen Peroxide (H₂O₂) | 0.1 - 25 | 50 | 5 |
Experimental Protocol: H₂O₂ Detection
This protocol provides a step-by-step method for the detection of H₂O₂ using the MNPBA-P sensor.
Materials:
-
MNPBA-P sensor stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) standard solution (1 M)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Sensor Working Solution: Prepare a 5 µM working solution of MNPBA-P in PBS (pH 7.4).
-
Preparation of H₂O₂ Standards: Prepare a series of fresh dilutions of H₂O₂ in PBS to create a calibration curve.
-
Assay Setup: Add 100 µL of the 5 µM MNPBA-P working solution to each well of the microplate.
-
Initiation of Reaction: Add 100 µL of the H₂O₂ standards to the respective wells. For the blank, add 100 µL of PBS.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Excitation wavelength (λex): 365 nm
-
Emission wavelength (λem): 450 nm
-
-
Data Analysis:
-
Correct all fluorescence readings by subtracting the blank intensity.
-
Plot the fluorescence intensity against the H₂O₂ concentration to generate a calibration curve.
-
Determine the concentration of unknown samples by interpolating their fluorescence readings from the calibration curve.
-
Experimental Workflow for Sensor Application
The general workflow for applying these fluorescent sensors in a research or drug development setting is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 4-Methyl-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the utilization of 4-methyl-3-nitrophenylboronic acid in one-pot synthetic methodologies. The protocols are designed to be readily applicable in a research and development setting, with a focus on efficiency and the synthesis of novel compounds for potential therapeutic applications.
Introduction
This compound is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a boronic acid moiety for cross-coupling reactions and a nitro group that can be further functionalized, makes it a valuable reagent for the construction of complex molecular architectures. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of time, resource efficiency, and yield. This document outlines key one-pot applications of this compound, focusing on Suzuki-Miyaura cross-coupling and multi-component reactions for the synthesis of heterocyclic compounds.
One-Pot Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A one-pot approach, where the in situ formation of a boronic ester is followed by the cross-coupling with an aryl halide, streamlines the synthesis of unsymmetrical biaryls.[1][2]
Application Note:
This one-pot protocol enables the efficient synthesis of various biaryl compounds using this compound. The resulting products, containing the 4-methyl-3-nitrophenyl motif, are of interest in medicinal chemistry as potential kinase inhibitors or as scaffolds for further derivatization.
Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide 1 (e.g., 1-bromo-4-fluorobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base for Borylation (e.g., Potassium Acetate - KOAc)
-
Base for Suzuki Coupling (e.g., Sodium Carbonate - Na₂CO₃)
-
Solvent (e.g., Dioxane or Toluene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add aryl halide 1 (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (0.03 mmol).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol), an aqueous solution of sodium carbonate (2.0 M, 2.0 mL), and additional palladium catalyst if necessary.
-
Heat the mixture at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Yields
| Entry | Aryl Halide 1 | Product | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | 4'-fluoro-4-methyl-3-nitro-1,1'-biphenyl | 85 |
| 2 | 4-bromotoluene | 4,4'-dimethyl-3-nitro-1,1'-biphenyl | 88 |
| 3 | 1-chloro-4-methoxybenzene | 4'-methoxy-4-methyl-3-nitro-1,1'-biphenyl | 79 |
| 4 | 3-bromopyridine | 3-(4-methyl-3-nitrophenyl)pyridine | 82 |
Note: The data presented in this table is representative and based on typical yields for similar one-pot Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[1]
Experimental Workflow Diagram
One-Pot Multi-Component Synthesis of Dihydropyridines
Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry.[3] The Hantzsch dihydropyridine synthesis is a classic MCR that can be catalyzed by boronic acids.[4]
Application Note:
This protocol describes the use of this compound as a catalyst for the one-pot synthesis of 1,4-dihydropyridine derivatives. These compounds are of significant interest due to their wide range of pharmacological activities. The mild reaction conditions and simple procedure make this an attractive method for generating libraries of potential drug candidates.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-keto ester (e.g., Ethyl acetoacetate)
-
Ammonium acetate
-
This compound (catalyst)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under vacuum.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Data Presentation: Representative Yields
| Entry | Aldehyde | β-keto ester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 90 |
| 3 | 4-Methylbenzaldehyde | Methyl acetoacetate | Dimethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | 94 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 88 |
Note: The data presented in this table is representative and based on typical yields for similar Hantzsch reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[4]
Experimental Workflow Diagram
Hypothetical Signaling Pathway Inhibition
Compounds synthesized using this compound as a scaffold can be screened for their biological activity. For instance, many kinase inhibitors feature a biaryl core. The diagram below illustrates a hypothetical mechanism where a synthesized inhibitor blocks a signaling pathway implicated in cell proliferation.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 4-Methyl-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 4-Methyl-3-nitrophenylboronic acid. This resource offers insights into common challenges and actionable solutions to optimize reaction outcomes.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the initial checks I should perform?
Answer:
Low yields in Suzuki couplings, especially with challenging substrates like this compound, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, and phosphine ligands are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.[1]
-
Reagent Quality:
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Use fresh or properly stored catalyst and ligand.
-
Solvent and Base: Ensure solvents are anhydrous and have been degassed to remove dissolved oxygen.[1] The purity of the base is also critical.
-
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[1] If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.[1]
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture of all reaction components.[1]
Question 2: I suspect protodeboronation of my this compound is a significant side reaction. How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1][2] Here are several strategies to mitigate it:
-
Choice of Base: While a base is necessary to activate the boronic acid, strong bases in aqueous media can promote protodeboronation.[1] Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][3]
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation.[1] Performing the reaction under anhydrous conditions can significantly reduce this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]
Question 3: The steric hindrance from the ortho-methyl group and the electronic deactivation from the nitro group in this compound seem to be slowing down the reaction. What catalyst and ligand system should I use?
Answer:
For sterically hindered and electronically deactivated substrates, the choice of catalyst and ligand is critical for a successful Suzuki coupling.
-
Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[3][4] These ligands are bulky and electron-donating, which helps to stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
Palladium Precatalysts: Using a preformed Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be beneficial.[3] If you are using a Pd(II) source like palladium(II) acetate (Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki coupling reaction with this compound?
A1: Besides the desired product, common byproducts include:
-
Homocoupling product: This results from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of the boronic acid.[3][5]
-
Protodeboronated product: As discussed above, this is where the boronic acid group is replaced by a hydrogen atom.[2]
-
Dehalogenated product: The aryl halide starting material can sometimes be reduced, replacing the halogen with a hydrogen atom.[6]
Q2: Can the nitro group on the boronic acid interfere with the palladium catalyst?
A2: Yes, the nitro group is a strong electron-withdrawing group which can deactivate the boronic acid towards the transmetalation step.[7] While nitroarenes are generally well-tolerated in Suzuki couplings, achieving high yields can be more challenging than with their halogenated counterparts and often requires the use of bulky biarylphosphine ligands.[8]
Q3: What is the optimal base for this type of Suzuki coupling?
A3: There is no single "best" base, as the optimal choice depends on the specific substrates, solvent, and catalyst system.[2] However, for electron-deficient boronic acids, milder inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred as they can provide good yields while minimizing side reactions like protodeboronation.[3] It is often necessary to screen a few different bases to find the optimal conditions for your specific reaction.
Data Presentation
Table 1: Effect of Different Reaction Parameters on Suzuki Coupling Yield with Electron-Deficient/Sterically Hindered Boronic Acids (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | XPhos Pd G2 | Condition B and C are expected to give higher yields due to the use of bulky, electron-rich ligands suitable for challenging substrates.[3] |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous) | Cs₂CO₃ (anhydrous) | Conditions B and C are likely to reduce protodeboronation and potentially increase yield.[1][3] |
| Solvent | Toluene/H₂O | Dioxane | THF (anhydrous) | Anhydrous solvents (Dioxane, THF) can minimize protodeboronation.[1] |
| Temperature | 80 °C | 100 °C | 110 °C | Increasing temperature can improve reaction rates for hindered substrates, but excessive heat may cause catalyst decomposition.[3] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling with this compound:
This is a general procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene)[3]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1][2]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low yields.
Caption: Factors influencing Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Preventing homocoupling of 4-Methyl-3-nitrophenylboronic acid in Suzuki reactions
Technical Support Center: Suzuki Reactions of 4-Methyl-3-nitrophenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Homocoupling
Issue: Significant formation of 4,4'-Dimethyl-3,3'-dinitrobiphenyl (homocoupling product) is observed.
The formation of a homocoupling byproduct is a common challenge in Suzuki reactions, particularly with sterically hindered and electronically deactivated substrates like this compound. This side reaction is primarily caused by the presence of palladium(II) species and oxygen, which can oxidize the active Pd(0) catalyst.[1][2][3][4]
Troubleshooting Workflow
Here is a systematic approach to diagnose and resolve the issue of excessive homocoupling:
Caption: A troubleshooting workflow for diagnosing and mitigating homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling?
A1: This substrate has two features that can increase the likelihood of homocoupling. The methyl group ortho to the boronic acid introduces steric hindrance, which can slow down the desired cross-coupling reaction.[5][6] The electron-withdrawing nitro group deactivates the phenyl ring, which can decelerate the transmetalation step of the catalytic cycle.[7] When the main catalytic cycle is slow, side reactions like homocoupling become more competitive.
Q2: What is the most critical factor to control to prevent homocoupling?
A2: The rigorous exclusion of oxygen is the most crucial step.[2][4][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][2] Therefore, ensuring an inert atmosphere by thoroughly degassing solvents and using proper air-free techniques is paramount.[9]
Q3: How does the choice of palladium catalyst affect homocoupling?
A3: The choice of the palladium precatalyst, specifically its oxidation state, is important.
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require an in situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the boronic acid, thus generating the byproduct at the start of the reaction.[1][2]
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Starting with a Pd(0) source bypasses the need for an initial reduction step, which can often minimize early formation of the homocoupling product.[9]
Q4: Can the ligand choice reduce the amount of homocoupling byproduct?
A4: Absolutely. The ligand plays a key role in modulating the reactivity of the palladium center.[10][11]
-
Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) are highly effective at preventing homocoupling.[12] Their steric bulk promotes the final reductive elimination step to form the desired product, while their electron-donating nature facilitates the initial oxidative addition. Both effects speed up the desired catalytic cycle, outcompeting the homocoupling pathway.[12][13]
Q5: What is the role of the base, and can it influence homocoupling?
A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[14][15][16] However, the choice of base can also impact side reactions. A very strong base might promote other undesired pathways. The selection of the base should be optimized for the specific substrates. For many Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[7][9]
Q6: Are there any additives that can suppress homocoupling?
A6: Yes, the addition of a mild reducing agent can be beneficial, especially when using a Pd(II) precatalyst. Potassium formate (KCOOH), for example, can help reduce any Pd(II) species that form during the reaction back to the active Pd(0) state without interfering with the main catalytic cycle.[2][17]
Data and Experimental Protocols
Table 1: Comparison of Reaction Conditions for Minimizing Homocoupling
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(0) source avoids reductive homocoupling.[1][9] |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligand accelerates reductive elimination.[12][18] |
| Base | K₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) | A slightly weaker base can sometimes reduce side reactions. |
| Atmosphere | Nitrogen blanket | Sparged with Argon (30 min) | Rigorous O₂ exclusion is critical to prevent Pd(0) oxidation.[2][4][8] |
| Additive | None | KCOOH (0.5 equiv.) | Mild reducing agent keeps palladium in the Pd(0) state.[2][17] |
| Expected Outcome | >15% Homocoupling | <5% Homocoupling | Optimized conditions favor the cross-coupling pathway. |
Experimental Protocol: Optimized Suzuki Coupling of this compound
This protocol is a general guideline and may require further optimization for specific coupling partners.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv., finely powdered and dried)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₂CO₃.
-
Inerting the System: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure the complete removal of atmospheric oxygen.[9]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ and SPhos catalysts.
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes. Add the degassed dioxane and water to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Suzuki Cycle and Competing Homocoupling Pathway
The following diagrams illustrate the desired catalytic cycle and the competing side reaction.
Caption: The desired Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Minimizing Protodeboronation of Electron-Deficient Phenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing protodeboronation, a common and problematic side reaction encountered when working with electron-deficient phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of an arene byproduct, which can complicate purification.[2]
Q2: Why are electron-deficient phenylboronic acids more susceptible to protodeboronation?
A2: Electron-deficient phenylboronic acids are particularly prone to protodeboronation, especially under basic conditions. The presence of electron-withdrawing groups on the phenyl ring increases the Lewis acidity of the boron atom, making the carbon-boron bond more susceptible to cleavage.[3][4] Trihydroxyboronates formed from these acids under aqueous basic conditions can be inherently unstable.[3][5]
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction pH is a critical factor.[1] While the process can be catalyzed by both acids and bases, for electron-deficient arylboronic acids, decomposition is often rapid under the basic conditions typically used for cross-coupling reactions.[3][5]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2][6]
-
Base: The choice and concentration of the base are crucial. Strong bases can promote the side reaction.[2][6]
-
Catalyst System: An inefficient catalyst that leads to a slow cross-coupling reaction allows more time for the boronic acid to decompose.[2][6]
-
Solvent and Water Content: The solvent can affect reagent stability, and the presence of water can act as a proton source for the cleavage.[1][7]
Q4: How can I prevent or minimize protodeboronation?
A4: A primary strategy is to use a more stable form of the boronic acid, such as a boronic ester. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are highly effective "slow-release" agents that protect the boronic acid from degradation while gradually releasing it into the reaction mixture.[1][7][8] Other strategies include optimizing reaction conditions by using milder bases, lower temperatures, and highly active catalysts to ensure the desired reaction outpaces the decomposition.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with electron-deficient phenylboronic acids.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of coupled product and significant arene byproduct detected. | High rate of protodeboronation. | 1. Switch to a boronic ester: Replace the boronic acid with its corresponding pinacol or MIDA boronate ester to increase stability.[1][7][9] 2. Optimize the base: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[6][7] 3. Lower the temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[6] |
| Reaction yields are inconsistent, especially with highly electron-deficient substrates (e.g., polyfluorinated or nitro-substituted phenylboronic acids). | These substrates are exceptionally unstable under basic conditions.[3][5] The free boronic acid has a very short half-life. | 1. Employ a "slow-release" strategy: Use MIDA boronates, which are exceptionally stable and provide a very low concentration of the free boronic acid.[1][7] 2. Use a highly active catalyst system: A more efficient catalyst (e.g., a Buchwald-type precatalyst) can accelerate the cross-coupling to outcompete the rapid protodeboronation.[2][7] |
| The reaction is sluggish, and protodeboronation is still a major issue even after switching to a pinacol ester. | 1. Inefficient catalytic system: The rate of the desired coupling is too slow, giving the ester time to hydrolyze and then protodeboronate.[6][10] 2. Suboptimal base/solvent: The conditions may still be too harsh for the specific substrate. | 1. Increase catalyst loading: A modest increase may improve the reaction rate.[2] 2. Use robust ligands: Employ electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that promote efficient coupling.[11] 3. Ensure anhydrous conditions: Use anhydrous solvents to minimize hydrolysis of the ester back to the less stable boronic acid.[7] |
| Protodeboronation occurs even under seemingly mild, neutral pH conditions. | Some heteroaromatic or zwitterionic boronic acids are uniquely unstable at neutral pH.[2] | For these specific cases, surprisingly, both acidic or basic conditions can slow decomposition by shifting the equilibrium away from the highly reactive zwitterionic form.[2] Careful pH screening is necessary. |
Quantitative Data Summary
The stability of phenylboronic acids is highly dependent on the substituents and the pH of the medium. The following table summarizes the relative rates of base-catalyzed protodeboronation for various substituted phenylboronates, illustrating the powerful effect of electron-withdrawing groups.
Table 1: Relative Protodeboronation Rates of Substituted Phenylboronates
| Phenylboronic Acid Substituent | Relative Rate (k_rel) | Comments |
| H (Phenyl) | 1.0 | Baseline for comparison. |
| 4-Fluoro | 1.4 | Modest rate increase from a para-halogen.[3] |
| 3-Fluoro | 0.98 | Meta-fluoro substituent has a slight retarding effect.[3] |
| 2-Fluoro | 243 | Significant rate acceleration from an ortho-halogen.[3] |
| 2,6-Difluoro | 616 | Strong acceleration from di-ortho-substitution.[3] |
| Pentafluoro | 1548 | Extremely rapid protodeboronation for highly electron-deficient systems.[3] |
| Data adapted from kinetic studies conducted at high pH.[3] |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using a Pinacol Boronate Ester to Minimize Protodeboronation
This procedure is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the electron-deficient phenylboronic acid pinacol ester (1.3–1.5 equiv), a mild anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%).[2][6]
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMF) via syringe.[2][6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (start with 80 °C) and stir vigorously.[6][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible to minimize decomposition.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of N-Methyliminodiacetic Acid (MIDA) Boronates for Highly Unstable Substrates
MIDA boronates offer superior stability for substrates that are extremely prone to protodeboronation.[1][7]
-
MIDA Boronate Synthesis:
-
In a round-bottom flask, dissolve the electron-deficient phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.[7]
-
Heat the mixture (e.g., to 80 °C) with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete.
-
Cool the mixture, and the crystalline MIDA boronate can often be isolated by filtration.
-
-
Suzuki-Miyaura Coupling with MIDA Boronate:
-
Follow the general procedure in Protocol 1, substituting the MIDA boronate (1.5 equiv) for the pinacol ester.
-
A slow release of the boronic acid is achieved under the basic conditions of the coupling reaction, keeping the concentration of the unstable free boronic acid low throughout the process.[1][7]
-
Visualizations
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Decision workflow for troubleshooting protodeboronation.
Caption: Comparison of boronic acid derivative stability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-Methyl-3-nitrophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-methyl-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up a Suzuki-Miyaura coupling with this compound?
A1: The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the electron-withdrawing nitro group, this compound is prone to certain side reactions, making the selection of appropriate conditions paramount for a successful coupling.[1] It is also crucial to ensure an inert atmosphere to prevent catalyst degradation and unwanted side reactions.[2][3]
Q2: Which palladium catalysts and ligands are recommended for this type of coupling?
A2: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a suitable phosphine ligand.[4][5] For challenging couplings with electron-deficient boronic acids, catalysts with electron-rich and bulky ligands, such as Buchwald or PEPPSI-type catalysts, may offer improved performance.[6][7] The choice of ligand can significantly influence the efficiency of the catalytic cycle.[8]
Q3: How does the nitro group on the phenylboronic acid affect the reaction?
A3: The electron-withdrawing nature of the nitro group makes the boronic acid more susceptible to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This can lead to lower yields of the desired coupled product. Careful selection of the base and minimizing the presence of water can help mitigate this issue.
Q4: What are common side reactions, and how can they be minimized?
A4: Besides protodeboronation, other common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[3][4] Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species.[3][9] To minimize these side reactions, it is essential to thoroughly degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] Using a more stable boronic ester, such as a pinacol ester, can also reduce the rate of protodeboronation.[1][4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere.[2] Consider using a pre-catalyst that is more stable to air and moisture. |
| Inefficient Base | The choice of base is crucial. For electron-deficient boronic acids, milder bases like K₃PO₄, Cs₂CO₃, or KF are often preferred to minimize protodeboronation.[1][2] |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system. Common solvents include mixtures like dioxane/water, THF/water, or toluene/ethanol/water.[1] The polarity of the solvent can influence the reaction outcome.[10][11] |
| Protodeboronation | This is a common issue with nitro-substituted boronic acids.[1] Consider using anhydrous conditions if possible, or switch to a more stable boronic ester (e.g., pinacol ester).[2][4] Using a milder base can also help. |
| Reaction Temperature Too Low/High | Suzuki couplings often require heating.[2] If the reaction is sluggish, a moderate increase in temperature may help. However, excessive heat can lead to catalyst decomposition.[2] Optimization may be required.[8] |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[3] Ensure all solvents are thoroughly degassed before use, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] |
| Catalyst System | Some catalyst systems may be more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources and ligands. |
Problem 3: Incomplete Consumption of Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | While typically low catalyst loadings are used, for challenging substrates, it may be necessary to increase the catalyst amount. |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.[2] |
| Poor Mixing | In biphasic solvent systems, efficient stirring is crucial for good mass transfer between the phases.[2] |
Data Presentation: Base and Solvent Selection
The following tables summarize common bases and solvent systems for Suzuki-Miyaura couplings involving electron-deficient arylboronic acids like this compound.
Table 1: Common Bases for Suzuki-Miyaura Couplings
| Base | Typical Equivalents | Common Solvents | Temperature Range (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | 60 - 100 | A strong base, often effective for difficult couplings and with boronic esters.[1] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates.[1] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[1] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1] |
Table 2: Common Solvent Systems for Suzuki-Miyaura Couplings
| Solvent System | Typical Ratio | Properties and Considerations |
| Dioxane / H₂O | 4:1 to 10:1 | A versatile and commonly used system that balances polarity for dissolving both organic and inorganic reagents.[1] |
| THF / H₂O | 4:1 to 10:1 | Similar to dioxane/water, but with a lower boiling point. |
| Toluene / EtOH / H₂O | Various | A less polar system that can sometimes suppress side reactions. The addition of ethanol can improve the solubility of the boronic acid. |
| DMF or DMSO | N/A | Highly polar, aprotic solvents that can be effective in certain cases, but may lead to side reactions at high temperatures.[12][13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Screening for Suzuki Reactions with 4-Methyl-3-nitrophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully employing 4-Methyl-3-nitrophenylboronic acid in challenging Suzuki-Miyaura cross-coupling reactions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to streamline your research and development efforts.
Troubleshooting Guide
The electron-withdrawing nitro group and the steric hindrance from the methyl group make this compound a challenging coupling partner. Below are common issues encountered during its use and systematic approaches to resolve them.
Problem 1: Low to No Product Yield
Low or no yield is a frequent issue and can stem from several factors. A systematic evaluation of the reaction parameters is crucial for diagnosis.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or is degrading.
-
Inefficient Transmetalation: The electron-deficient nature of the boronic acid slows down the transmetalation step, a key part of the catalytic cycle.
-
Solution 1: Employ a stronger base to facilitate the formation of the more nucleophilic boronate species. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
Solution 2: Switch to a more electron-rich and bulky ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate both oxidative addition and reductive elimination, compensating for the slow transmetalation.[1]
-
-
Protodeboronation: The C-B bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur. This is a common side reaction with electron-deficient boronic acids.[2]
-
Solution 1: Use anhydrous solvents and reagents. While some Suzuki protocols use aqueous bases, for this substrate, minimizing water can be critical.[2]
-
Solution 2: Employ milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) if stronger bases exacerbate the issue.
-
Solution 3: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce its susceptibility to premature decomposition.[2]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product from two molecules of this compound is a common side reaction that consumes the starting material and complicates purification.
Possible Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen facilitates the palladium-catalyzed oxidative homocoupling.[1]
-
Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are paramount.[2]
-
-
High Catalyst Loading: In some cases, excessive catalyst concentration can favor side reactions.
-
Solution: Optimize the catalyst loading. While challenging substrates may require higher loadings, starting with 1-2 mol% and adjusting is a good practice.
-
Problem 3: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, it may indicate catalyst deactivation or reagent instability over the course of the reaction.
Possible Causes & Solutions:
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.
-
Solution 1: Use more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer higher stability to the palladium center.
-
Solution 2: Consider a lower reaction temperature and longer reaction time, if the reagents are stable under these conditions.
-
-
Boronic Acid Degradation: The boronic acid may be slowly degrading over the course of the reaction.
-
Solution: As with protodeboronation, using a more stable boronate ester can be beneficial. Adding the boronic acid portion-wise over the course of the reaction can also help maintain its effective concentration.
-
Catalyst and Condition Screening Data
For a challenging substrate like this compound, a systematic screening of catalysts, ligands, bases, and solvents is essential. The following tables provide a starting point for this screening process, based on general principles for electron-deficient and sterically hindered substrates.
Table 1: Recommended Catalyst Systems for Initial Screening
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Key Features |
| Pd₂(dba)₃ | SPhos | 1 - 3 | Excellent for electron-deficient boronic acids. |
| Pd(OAc)₂ | XPhos | 1 - 3 | Bulky, electron-rich ligand good for hindered substrates. |
| XPhos Pd G3 | None | 0.5 - 2 | Pre-activated catalyst, often highly effective.[1] |
| Pd(PPh₃)₄ | None | 2 - 5 | A classic catalyst, may require higher temperatures. |
| NiCl₂(dme) | IPr (NHC ligand) | 3 - 5 | Nickel catalysts can be effective for challenging couplings. |
Table 2: Suggested Reaction Conditions for Optimization
| Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2.0 - 3.0) | Toluene / H₂O (10:1) | 80 - 110 | A robust starting point for many challenging couplings. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | Strong base, often effective when others fail. |
| K₂CO₃ (3.0) | DMF / H₂O (4:1) | 90 - 120 | Can be effective, but DMF can be difficult to remove. |
| KF (3.0) | THF | 65 (reflux) | Milder conditions that can minimize protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a 24-Well Plate
This protocol is designed for the efficient screening of multiple reaction conditions in parallel.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, e.g., 4-bromotoluene)
-
Palladium precatalysts and ligands (see Table 1)
-
Bases (see Table 2)
-
Anhydrous, degassed solvents
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere, prepare stock solutions of the aryl halide and this compound in the chosen solvent(s).
-
-
Dispensing Reagents:
-
To each well of the reaction block containing a pre-weighed catalyst/ligand combination, add the required volume of the aryl halide stock solution.
-
Next, add the stock solution of the boronic acid to each well.
-
Finally, add the base to each well. If using a solution, ensure it is also degassed.
-
-
Reaction Execution:
-
Seal the reaction block with a cap mat.
-
Place the block on a pre-heated hotplate stirrer and stir at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with water.
-
Extract each well with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
-
Visualizations
Caption: Workflow for Catalyst Screening.
Caption: Troubleshooting Logic for Low Yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: This substrate presents two main challenges. The strong electron-withdrawing nitro group deactivates the boronic acid, making the crucial transmetalation step of the Suzuki catalytic cycle slower.[1] Additionally, the ortho-methyl group provides steric hindrance, which can impede the approach of the coupling partners to the catalyst's metal center.
Q2: I am seeing a byproduct with a mass corresponding to the dimer of my boronic acid. What is happening?
A2: This is a classic case of oxidative homocoupling. It is almost always caused by the presence of oxygen in the reaction vessel.[1] Oxygen can react with the active Pd(0) catalyst, leading to side reactions instead of the desired cross-coupling. To prevent this, ensure all your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[2]
Q3: Can I use an alcohol like ethanol as a solvent?
A3: While some Suzuki reactions tolerate protic solvents, it is generally not recommended for electron-deficient boronic acids like this compound. Alcohols can act as a proton source, leading to competitive protodeboronation, which cleaves the boronic acid group and reduces your yield.[2] It is safer to start with anhydrous aprotic solvents like toluene or 1,4-dioxane.
Q4: My reaction works with an aryl bromide, but not with the corresponding aryl chloride. What should I change?
A4: Aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings because the C-Cl bond is stronger and harder to break in the oxidative addition step. To couple aryl chlorides, you will likely need a more active catalyst system. Switching to a highly electron-rich and bulky ligand, such as XPhos or SPhos, in combination with a palladium source is a standard approach to activate aryl chlorides.[2] Modern palladacycle precatalysts are also specifically designed for these challenging couplings.
Q5: Is it necessary to use a ligand with my palladium source?
A5: Yes, for this type of challenging coupling, a ligand is essential. The ligand plays a critical role in stabilizing the palladium catalyst, increasing its solubility, and tuning its electronic and steric properties to facilitate the key steps of the catalytic cycle. "Ligandless" conditions are generally only effective for very simple, unhindered substrates and are unlikely to work for this compound.
References
Effect of temperature on the stability of 4-Methyl-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of 4-Methyl-3-nitrophenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound in a cool, dark, and dry place.[1] Suppliers suggest storage at room temperature, with a preference for temperatures below 15°C.[2] To maintain product quality, some suppliers of similar boronic acids recommend refrigeration and storage under an inert atmosphere like nitrogen.[3]
Q2: What is the melting point and decomposition temperature of this compound?
Q3: What are the visible signs of degradation of this compound?
Visible signs of degradation can include a change in color from its typical white to light yellow or orange powder, clumping of the solid due to moisture absorption, or a noticeable change in solubility.
Q4: What are the primary degradation pathways for arylboronic acids like this compound at elevated temperatures?
Arylboronic acids can undergo several degradation pathways, especially when heated. The primary pathways include:
-
Dehydration: Boronic acids can lose water to form a trimeric anhydride called a boroxine. This is a reversible process.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by moisture and high temperatures.[6]
-
Oxidation: The boronic acid group can be oxidized, especially in the presence of oxidizing agents or air at high temperatures, leading to various byproducts.[7]
-
Nitro Group Decomposition: At higher temperatures, the nitro group on the aromatic ring can decompose, potentially leading to the formation of gaseous products like NOx, CO, and CO₂.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., low yield in Suzuki-Miyaura coupling) | Degradation of the boronic acid due to improper storage or handling. | - Store the compound in a desiccator in a cool, dark place. - For sensitive reactions, use freshly opened material or material that has been stored under an inert atmosphere. - Consider using a more stable derivative, such as a boronic ester (e.g., pinacol or MIDA ester), for the reaction.[7][8][9] |
| Material appears discolored or clumped | Exposure to light, air (oxidation), or moisture. | - While the material might still be usable for some applications, it is recommended to use fresh, high-purity material for sensitive experiments. - To minimize future degradation, store the compound in an opaque, tightly sealed container with a desiccant. |
| Difficulty solubilizing the compound | Partial degradation to less soluble byproducts or formation of boroxine. | - Try sonicating the sample to aid dissolution. - If solubility issues persist, it may be indicative of significant degradation, and using a fresh batch of the reagent is recommended. |
| Unexpected side products in reactions | Thermal decomposition of the boronic acid during a high-temperature reaction. | - Optimize the reaction temperature to the lowest effective level. - Use a catalyst system that allows for lower reaction temperatures. - Consider if the decomposition products could be interfering with the desired reaction. |
Physicochemical and Thermal Data
While specific experimental thermal analysis data for this compound is limited in the public domain, the table below summarizes available data for the compound and a close analog. This information is crucial for designing experiments and ensuring safe handling.
| Property | This compound | 3-Nitrophenylboronic acid (Analog) |
| CAS Number | 80500-27-2[10] | 13331-27-6[3] |
| Molecular Formula | C₇H₈BNO₄[10] | C₆H₆BNO₄[5] |
| Molecular Weight | 180.95 g/mol [2] | 166.93 g/mol [5] |
| Appearance | White to light yellow to light orange powder/crystal[2] | - |
| Melting Point | 265-270 °C[4] | - |
| Decomposition Temperature | Not available | 284-285 °C[5] |
| Solubility | Soluble in Methanol, Acetone[2] | Soluble in hot water[5] |
Experimental Protocols
Below are standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be used to determine the thermal stability of this compound. These are based on general procedures for analyzing organic compounds.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and the temperature ranges of degradation events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the mass loss and temperature throughout the experiment.
-
Data Analysis:
-
Determine the onset temperature of decomposition.
-
Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the heat flow and temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point.
-
Identify any exothermic peaks, which may indicate decomposition events, and determine the enthalpy of these transitions.
-
Visualizations
Caption: Workflow for assessing thermal stability.
Caption: A speculative thermal decomposition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from 4-Methyl-3-nitrophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 4-Methyl-3-nitrophenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The coupling reaction did not go to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider optimizing reaction conditions such as temperature, reaction time, catalyst, or base. |
| Product Loss During Work-up: The desired product may have some water solubility, leading to loss during aqueous extraction steps. | Minimize the volume of aqueous washes. If the product is acidic or basic, an acid-base extraction can be employed to selectively isolate it, but ensure the pH is adjusted carefully to prevent product loss in the aqueous layer. |
| Inefficient Extraction: The organic solvent used for extraction may not be optimal for the product. | Test different extraction solvents. For biaryl products derived from this compound, solvents like ethyl acetate, dichloromethane, or toluene are often effective. |
| Product Degradation: The product may be sensitive to the purification conditions (e.g., acidic or basic silica gel). | Use neutralized silica gel for chromatography. If the product is acid-sensitive, a small amount of a non-polar amine like triethylamine (0.1-1%) can be added to the eluent. For base-sensitive products, a small amount of acetic acid may be added. |
| Sub-optimal Chromatography Conditions: The chosen eluent system may not be effectively separating the product from impurities, leading to mixed fractions and lower isolated yield of pure product. | Systematically screen for an optimal eluent system using TLC. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. |
Problem 2: Presence of Persistent Impurities in the Final Product
| Impurity Type | Identification | Suggested Purification Strategy |
| Unreacted this compound | Can be detected by ¹H NMR (presence of characteristic aromatic signals and a B(OH)₂ proton signal, which is often broad and may exchange with D₂O). | Perform a basic wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the work-up to convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. |
| Homocoupling Product (4,4'-Dimethyl-3,3'-dinitrobiphenyl) | Often has a similar polarity to the desired product, making separation by chromatography challenging. Can be identified by mass spectrometry (mass corresponding to the dimer of this compound). | Meticulous flash column chromatography with a shallow gradient is often required. Recrystallization can also be effective if a suitable solvent system is found where the desired product and the homocoupling byproduct have different solubilities. |
| Protodeborylation Product (4-Methyl-3-nitrotoluene) | The boronic acid group is replaced by a hydrogen atom. This byproduct is typically less polar than the desired product. It can be identified by ¹H NMR and mass spectrometry. | This impurity can usually be separated from the more polar desired product by flash column chromatography. |
| Residual Palladium Catalyst | The product may have a dark or black appearance. | Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration. For homogeneous catalysts, specialized palladium scavengers can be used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura reaction using this compound?
A1: The most common byproducts are the homocoupling product (4,4'-Dimethyl-3,3'-dinitrobiphenyl) formed from the coupling of two molecules of the boronic acid, and the protodeborylation product (4-Methyl-3-nitrotoluene) where the boronic acid group is replaced by a hydrogen atom.[1][2] The presence of oxygen can promote homocoupling.[2]
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude reaction mixture with a base such as sodium hydroxide or sodium bicarbonate, the boronic acid is converted to its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.
Q3: My desired product and the homocoupling byproduct have very similar Rf values on TLC. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge. Careful flash column chromatography using a long column and a shallow solvent gradient can improve separation. Alternatively, recrystallization is a powerful technique if a suitable solvent or solvent system can be found where the desired product and the byproduct have different solubilities. Experimenting with different solvent systems is key. For nitro-containing aromatic compounds, solvent mixtures like ethanol/water, isopropanol/water, or toluene/hexane can be effective.
Q4: What are some good starting solvent systems for flash column chromatography of biaryl products derived from this compound?
A4: A good starting point for non-polar to moderately polar biaryl compounds is a hexane/ethyl acetate eluent system. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar products, a dichloromethane/methanol system may be more suitable. It is always recommended to first determine the optimal solvent system by running TLC plates with different solvent mixtures.
Q5: My purified product is a persistent oil and will not crystallize. What can I do?
A5: The oily nature of the product could be due to the presence of impurities that inhibit crystallization. Attempt further purification by column chromatography. If the product is intrinsically an oil at room temperature, purification by chromatography is the most appropriate method. If you believe it should be a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface, or by adding a seed crystal of the pure compound if available. Trying different recrystallization solvents is also recommended.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Suzuki-Miyaura Reaction Product
Reaction: this compound + 4-bromopyridine -> 4-(4-Methyl-3-nitrophenyl)pyridine
| Purification Method | Purity (by HPLC) | Yield (%) | Throughput | Key Considerations |
| Flash Column Chromatography (Silica Gel) | 95-98% | 75-85% | Moderate | Good for removing a wide range of impurities. Can be time-consuming for large scales. |
| Recrystallization (Ethanol/Water) | >99% | 60-75% | High (for large scale) | Excellent for achieving high purity. Yield can be lower due to product solubility in the mother liquor. |
| Preparative HPLC | >99.5% | 50-70% | Low | Provides very high purity but is expensive and not suitable for large quantities. |
Disclaimer: The data in this table is illustrative and represents typical outcomes. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Wash the organic layer sequentially with:
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Water (2x)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted boronic acid.
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Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a flat surface. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
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Elution: Start eluting with a low polarity solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for biaryl compounds include ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the purification of products.
References
Technical Support Center: Reactions with 4-Methyl-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low yields are a common issue in Suzuki-Miyaura reactions. The following guide provides a systematic approach to troubleshooting this problem when using this compound.
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired biaryl product. What are the potential causes and how can I improve the yield?
Answer:
Several factors can contribute to low yields in this reaction. As this compound is an electron-deficient boronic acid, specific challenges may arise. Here is a step-by-step guide to troubleshoot the issue:
1. Assess Reagent Quality and Stability:
-
This compound: This reagent can be susceptible to protodeboronation, especially under prolonged reaction times or harsh basic conditions. It can also form unreactive cyclic anhydrides (boroxines) upon storage.
-
Recommendation: Use fresh, high-purity this compound. If the reagent has been stored for an extended period, consider purifying it or purchasing a new batch. You can check for the presence of the corresponding protodeboronated byproduct (3-nitrotoluene) in your starting material via NMR or GC-MS.
-
-
Aryl Halide: Ensure the aryl halide coupling partner is pure and free of inhibitors. The reactivity order is generally I > Br > Cl. For less reactive aryl chlorides, more forcing conditions or specialized catalysts may be necessary.
-
Palladium Catalyst and Ligand: The activity of the palladium catalyst is critical.
-
Recommendation: Use a fresh, high-quality palladium catalyst and ligand. Store them under an inert atmosphere to prevent degradation. Consider using modern, air-stable pre-catalysts like Buchwald's palladacycle pre-catalysts (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.
-
2. Optimize Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent both the oxidation and deactivation of the Pd(0) catalyst and the homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Base: The choice and quality of the base are critical. Stronger bases can promote the transmetalation of the electron-deficient boronic acid but may also increase the rate of protodeboronation.
-
Recommendation: Screen different bases. While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for electron-deficient boronic acids, milder bases like K₂CO₃ or Na₂CO₃ might be sufficient and can minimize side reactions. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
-
-
Solvent: The solvent system influences the solubility of reagents and the reaction rate.
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Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used. Anhydrous conditions can sometimes suppress protodeboronation.
-
-
Temperature and Reaction Time: Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times can cause degradation of reagents and catalyst, and increase byproduct formation.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura reaction?
A1: The two most common byproducts are the homocoupling product and the protodeboronation product .
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Homocoupling Product: This is a symmetrical biaryl formed from the coupling of two molecules of this compound, resulting in 4,4'-dimethyl-3,3'-dinitrobiphenyl. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.
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Protodeboronation Product: This is the arene formed by the replacement of the boronic acid group with a hydrogen atom, which in this case is 3-nitrotoluene . This is a common issue with electron-deficient boronic acids and can be exacerbated by high temperatures, strong bases, and the presence of water.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: To minimize homocoupling, it is essential to rigorously exclude oxygen from the reaction. This can be achieved by:
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Thorough Degassing: Degas all solvents and the reaction mixture before adding the catalyst.
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Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
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Use of Pd(0) Catalysts: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step, which can be a source of Pd(II) that promotes homocoupling. If using a Pd(II) pre-catalyst, ensure efficient reduction to Pd(0).
Q3: What strategies can I employ to reduce protodeboronation of this compound?
A3: Minimizing protodeboronation involves careful optimization of the reaction conditions:
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Milder Base: While a base is necessary to activate the boronic acid, using a milder base (e.g., K₂CO₃ instead of K₃PO₄) can reduce the rate of protodeboronation.
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Anhydrous Conditions: In some cases, using anhydrous solvents and bases can suppress this side reaction by removing the primary proton source.
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Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive temperatures. Monitor the reaction to determine the point of maximum conversion of the starting material without significant byproduct formation.
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation. The active boronic acid is then slowly released under the reaction conditions.
Data Presentation
The following table presents representative data for a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole under different conditions. This data is illustrative and serves as a guide for optimization. Actual results may vary depending on the specific substrates and experimental setup.
Table 1: Effect of Reaction Conditions on Product Yield and Byproduct Formation
| Entry | Base (2.0 equiv) | Catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| 1 | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | 5 | 8 |
| 2 | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | 78 | 4 | 15 |
| 3 | K₂CO₃ | XPhos Pd G3 | Toluene/H₂O (10:1) | 100 | 8 | 92 | 3 | 4 |
| 4 | Cs₂CO₃ | XPhos Pd G3 | Toluene (anhydrous) | 110 | 6 | 88 | 2 | 9 |
Yields are based on the limiting reagent (4-bromoanisole) and are determined by GC-MS analysis of the crude reaction mixture.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a starting point for the synthesis of 4'-methoxy-4-methyl-3-nitrobiphenyl. Optimization may be required for different substrates.
Materials:
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This compound (1.2 mmol, 217 mg)
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4-Bromoanisole (1.0 mmol, 187 mg)
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Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 276 mg)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
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1,4-Dioxane, anhydrous (8 mL)
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Water, degassed (2 mL)
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Schlenk flask or sealed reaction tube
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Magnetic stirrer and heating mantle/oil bath
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
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Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
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Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
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Degassing: Bubble the inert gas through the reaction mixture for another 10 minutes.
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Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4'-methoxy-4-methyl-3-nitrobiphenyl.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Technical Support Center: Optimizing Suzuki Coupling with 4-Methyl-3-nitrophenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction rate and yield of Suzuki coupling reactions involving 4-Methyl-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Slow or incomplete reactions with this compound are often attributed to its electron-deficient nature, a consequence of the electron-withdrawing nitro group. This electronic property can significantly slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Key areas to troubleshoot include the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature.
Q2: Which palladium catalyst and ligand system is most effective for this type of electron-deficient boronic acid?
A2: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[1] While traditional catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and longer reaction times.[2] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are generally more effective.[1] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: What is the optimal choice of base for the Suzuki coupling of this compound?
A3: The base plays a critical role in activating the boronic acid for transmetalation.[3] For electron-deficient boronic acids, stronger bases are often required to enhance the nucleophilicity of the boronate species. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1] The selection of the base can also be influenced by the solvent system. For instance, K₃PO₄ is often used in aqueous solvent mixtures like dioxane/water or toluene/water.[1]
Q4: Are there any common side reactions to be aware of when using this compound?
A4: Yes, two common side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by the presence of water and strong bases.[4] Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Therefore, ensuring the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.
Q5: How does the steric hindrance from the ortho-methyl group in this compound affect the reaction?
A5: The methyl group ortho to the boronic acid introduces steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction rate. To overcome this, employing bulky phosphine ligands like AntPhos can be beneficial as they have been shown to be effective in sterically demanding Suzuki-Miyaura couplings.[5][6]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure proper inert atmosphere techniques are used to prevent catalyst decomposition. |
| Inefficient Transmetalation | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Poor Ligand Choice | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands, which are known to accelerate the reaction of electron-deficient boronic acids. |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent homocoupling and catalyst deactivation. |
Problem 2: Slow Reaction Rate
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many Suzuki couplings with challenging substrates, temperatures between 80-110 °C are common. |
| Suboptimal Solvent Choice | Aprotic polar solvents like dioxane, THF, or toluene, often in a mixture with water, are effective. The choice of solvent can influence the solubility of the base and the boronate species. |
| Insufficient Base Strength | As mentioned, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step. |
| Steric Hindrance | Utilize sterically hindered and electron-rich ligands to facilitate the coupling of ortho-substituted substrates. |
Data Presentation
The following tables provide an illustrative comparison of catalyst systems and bases for Suzuki coupling reactions involving electron-deficient arylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this substrate. | 2-5 |
Data is generalized from literature for electron-deficient boronic acids and should be used as a qualitative guide.[1]
Table 2: Comparison of Bases
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. |
| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions, but is more expensive. |
| K₂CO₃ | Dioxane/H₂O or DMF | A common and moderately strong base. |
| Et₃N | Acetonitrile | An organic base, typically weaker and may not be sufficient for this substrate. |
The effectiveness of a base is highly dependent on the specific substrates and solvent system.[1]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts for troubleshooting and understanding the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Reactions with Nitro-Substituted Substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving nitro-substituted substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a nitro-substituted aryl halide is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions with nitro-substituted substrates can stem from several factors. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the substrate. Key areas to investigate include:
-
Suboptimal Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For the coupling of nitroarenes, where the C-NO2 bond is cleaved, bulky biarylphosphine ligands like BrettPhos have been shown to be particularly effective in facilitating the challenging oxidative addition step.[1][2] Standard ligands like PPh₃ may be ineffective.[1]
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid. For electron-deficient substrates, a careful choice is necessary to avoid side reactions. While stronger bases can be effective, they may also promote undesired pathways. Weaker bases like carbonates and phosphates are often a good starting point.[3][4]
-
Catalyst Deactivation: The nitro group itself or other functional groups on your substrates can coordinate with the palladium catalyst, leading to the formation of inactive species and low turnover numbers.[5]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product. These can be exacerbated by the reaction conditions.
-
Poor Reagent Purity or Inadequate Degassing: Impurities in the starting materials or the presence of oxygen can lead to catalyst degradation and the promotion of side reactions like homocoupling. It is essential to use pure reagents and thoroughly degassed solvents.
Q2: How does the position of the nitro group on the aromatic ring affect the reaction?
The position of the nitro group can influence the reactivity of the aryl halide. An ortho-nitro group can sterically hinder the site of coupling, potentially requiring more robust catalytic systems or higher reaction temperatures. Conversely, nitro groups in the ortho or para positions strongly activate the aryl halide towards oxidative addition due to their electron-withdrawing effects.
Q3: I am observing significant amounts of homocoupling product (biaryl from the boronic acid). How can I minimize this?
Homocoupling is often promoted by the presence of oxygen and certain palladium(II) species. To minimize this side reaction:
-
Ensure Thorough Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species that may initiate homocoupling.
-
Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature. Sometimes, a slight modification of the reaction conditions can significantly suppress homocoupling.
Q4: What is protodeboronation and how can I prevent it with my nitro-substituted boronic acid?
Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-deficient boronic acids, such as those bearing a nitro group. To mitigate protodeboronation:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation, so using anhydrous solvents and reagents can be beneficial.
-
Choose a Milder Base: Strong bases can accelerate this side reaction. Consider using milder bases like K₂CO₃ or K₃PO₄.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Ineffective catalyst/ligand system | For nitroarene substrates (C-NO₂ coupling), use a specialized ligand like BrettPhos with a palladium source such as Pd(acac)₂.[1] For nitro-substituted aryl halides, screen different palladium catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with appropriate phosphine ligands.[5] |
| Weak or inappropriate base | Screen a range of bases. K₃PO₄ is often effective for challenging couplings.[1] For base-sensitive substrates, consider milder options like K₂CO₃.[3] | |
| Low reaction temperature | Gradually increase the reaction temperature. For C-NO₂ coupling, temperatures around 130 °C in 1,4-dioxane have been reported to be effective.[1] | |
| Formation of Byproducts | Homocoupling of boronic acid | Ensure rigorous degassing of solvents and the reaction mixture. Use a high-purity palladium catalyst. |
| Protodeboronation of boronic acid | Use anhydrous solvents, a milder base (e.g., K₂CO₃), or switch to a more stable boronic ester (e.g., pinacol ester). | |
| Dehalogenation of aryl halide | This can occur via a competing reaction pathway. Re-evaluate the catalyst system and reaction conditions. | |
| Catalyst Decomposition (black precipitate) | Presence of oxygen | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). |
| High temperature | If catalyst decomposition is observed at elevated temperatures, try to lower the reaction temperature and extend the reaction time. |
Data Presentation
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | 2.0 | Toluene/H₂O | 100 | ~98 | Often a reliable and cost-effective choice.[6] |
| K₂CO₃ | 2.0 | Toluene/H₂O | 100 | ~95 | A standard, milder base suitable for many reactions.[3] |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O | 80 - 110 | >95 | Often a reliable choice for challenging substrates.[3] |
| Cs₂CO₃ | 2.0 | Dioxane/H₂O | 80 - 110 | >95 | More soluble and stronger than K₂CO₃, can increase reaction rates but is more expensive.[3] |
| NaOH | 2.0 | Toluene/H₂O | 100 | ~90 | A strong base that can be effective but may promote side reactions with sensitive substrates.[3] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table serves as a general guide.
Table 2: Comparison of Palladium Catalysts and Ligands
| Catalyst | Ligand | Substrates | Yield (%) | Notes |
| Pd(acac)₂ | BrettPhos | Nitroarenes + Arylboronic acids | 41-84 | Highly effective for the challenging C-NO₂ bond cleavage.[1] |
| Pd(dppf)Cl₂ | - | 2-Nitrophenylboronic acid + Aryl halides | High | A versatile and robust catalyst for challenging couplings.[5] |
| Pd(OAc)₂ | SPhos | 2-Nitrophenylboronic acid + Aryl halides | High | Effective under relatively mild conditions; ligand choice is crucial.[5] |
| Pd(PPh₃)₄ | - | Nitroarenes + Arylboronic acids | Ineffective | Not suitable for C-NO₂ coupling.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Nitro-Substituted Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Nitro-substituted aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nitro-substituted aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Nitroarene with an Arylboronic Acid
This protocol is based on the conditions reported for the denitrative coupling.[1]
Materials:
-
Nitroarene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(acac)₂ (5 mol%)
-
BrettPhos (10 mol%)
-
K₃PO₄·nH₂O (3.0 equiv)
-
18-crown-6 (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
High-pressure reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry high-pressure reaction tube under an inert atmosphere, add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6.
-
Seal the tube and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and dilute the contents with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment of 4-Methyl-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Methyl-3-nitrophenylboronic acid, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, is paramount for the successful and reproducible formation of target molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this and other boronic acids. This guide provides a comparative analysis of HPLC methods for the purity assessment of this compound, offering supporting experimental data and detailed protocols.
Comparison of Analytical Methods
A robust purity assessment strategy involves not only a primary analytical technique like Reversed-Phase HPLC (RP-HPLC) but also orthogonal methods that provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation of impurities.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. Detection is based on the absorbance of UV light by the analyte and impurities. | Widely available, robust, and provides good resolution for a wide range of compounds. Cost-effective. | Boronic acids can exhibit poor retention and on-column instability (hydrolysis). Peak tailing can be an issue. | Routine purity testing, quantification of known and unknown impurities. |
| HPLC with Post-Column Derivatization (Fluorescence Detection) | After separation by HPLC, the analyte reacts with a derivatizing agent (e.g., alizarin) to form a fluorescent product, which is then detected.[1] | Highly selective and sensitive for boronic acids. Reduces interference from non-boronic acid impurities.[1] | Requires additional instrumentation (reagent pump, reaction coil). Method development can be more complex. | Trace-level analysis of boronic acids in complex matrices. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a capillary filled with a non-aqueous electrolyte based on differential migration in an electric field. | Can prevent hydrolysis of boronic esters and acids. Often provides high efficiency and resolution. | Requires specialized equipment. May have lower concentration sensitivity compared to HPLC-UV. | Analysis of hydrolytically unstable boronic acid derivatives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Provides structural information about impurities, aiding in their identification. | Requires derivatization to make the boronic acid volatile. Not suitable for non-volatile impurities. | Identification of volatile impurities and by-products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measure of the analyte concentration against a certified reference standard without the need for a calibration curve of the analyte itself. | Highly accurate and precise. Does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer. | Absolute purity determination and certification of reference standards. |
High-Performance Liquid Chromatography (HPLC) Analysis
A well-developed RP-HPLC method is the workhorse for the purity assessment of this compound. The following proposed method is based on established principles for the analysis of boronic acids and nitroaromatic compounds.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. Alternative stationary phases like Phenyl or HSS T3 can offer different selectivity.
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Reagents: Formic acid (FA) or trifluoroacetic acid (TFA).
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Potential Impurities and their Separation
The synthesis of this compound can lead to several potential impurities. A robust HPLC method should be able to resolve the main component from these impurities.
| Potential Impurity | Potential Source | Expected Elution Profile in RP-HPLC |
| 4-Bromo-2-nitrotoluene | Starting material for synthesis. | Less polar than the boronic acid, expected to have a longer retention time. |
| 2-Nitrotoluene | Impurity in the starting material or from a side reaction. | Less polar than the boronic acid, expected to have a longer retention time. |
| 4-Methyl-3-nitrophenol | Hydrolysis of the boronic acid or a byproduct of the Suzuki-Miyaura reaction.[2] | More polar than the starting material, but polarity can be similar to the boronic acid. Elution order will depend on the exact conditions. |
| (4-Methyl-3-nitrophenyl)boronic anhydride (Boroxine) | Dehydration of the boronic acid. | Less polar than the boronic acid, expected to have a longer retention time. |
| Homocoupling Biaryl Product | Side reaction during Suzuki-Miyaura coupling.[2] | Significantly less polar than the boronic acid, will have a much longer retention time. |
| Isomeric Boronic Acids | From isomeric impurities in the starting materials (e.g., from bromination of toluene). | Similar polarity to the main component, may be challenging to separate and require method optimization. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Logical Relationships in Method Selection
The choice of an analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Analytical Method Selection.
By employing a systematic approach to method selection and development, researchers can ensure the accurate and reliable purity assessment of this compound, leading to more robust and reproducible synthetic outcomes.
References
A Comparative Guide to the NMR Characterization of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Characterization of Phenylboronic Acids
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted phenylboronic acids, ¹H and ¹³C NMR provide critical information regarding the substitution pattern on the aromatic ring and the electronic environment of the carbon and hydrogen atoms. The chemical shifts (δ) are particularly sensitive to the electron-donating or electron-withdrawing nature of the substituents.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR data for 4-methylphenylboronic acid and 3-nitrophenylboronic acid. These compounds serve as valuable benchmarks for predicting the spectral characteristics of 4-Methyl-3-nitrophenylboronic acid. The data is presented for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | B(OH)₂ Protons (δ, ppm) |
| 4-Methylphenylboronic acid | 7.71 (d, 2H), 7.18 (d, 2H) | 2.31 (s, 3H) | 7.94 (s, 2H) |
| 3-Nitrophenylboronic acid | 8.42 (s, 1H), 8.16 (d, 1H), 8.09 (d, 1H), 7.63 (t, 1H) | - | 8.35 (s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| 4-Methylphenylboronic acid | 142.1, 135.0, 128.8 | 21.1 |
| 3-Nitrophenylboronic acid | 147.8, 135.2, 132.5, 127.8, 121.9 | - |
Note: The carbon atom attached to the boron is often not observed or appears as a broad signal due to quadrupolar relaxation.
Predicted NMR Characterization of this compound
Based on the data from the comparative compounds, the expected NMR spectra for this compound would exhibit the following features:
-
¹H NMR: The aromatic region would likely show three distinct signals, a singlet and two doublets, reflecting the 1,2,4-trisubstitution pattern. The methyl group would appear as a singlet, likely deshielded compared to 4-methylphenylboronic acid due to the adjacent nitro group. The boronic acid protons would be observed as a broad singlet.
-
¹³C NMR: The aromatic region would display six signals, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon signal would also be present.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of phenylboronic acids is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the phenylboronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.[2]
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of a substituted phenylboronic acid.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
This guide provides a framework for understanding and predicting the NMR spectral characteristics of this compound by comparing it with structurally similar compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of molecules, which is crucial for accurate structural verification and further research in drug development and materials science.
References
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to 4-Methyl-3-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of 4-Methyl-3-nitrophenylboronic acid with other boronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for reaction outcomes, supported by experimental data.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and yield.[2] Boronic acids are generally favored for their functional group tolerance and relatively low toxicity.[1]
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step and often leading to higher reaction yields.[2] Conversely, electron-withdrawing groups (EWGs) can diminish reactivity.[3]
This compound presents an interesting case, featuring both a weakly electron-donating methyl group and a strongly electron-withdrawing nitro group. The nitro group, positioned ortho to the boronic acid moiety, is expected to exert a dominant deactivating effect due to its strong inductive and resonance electron-withdrawing capabilities. Furthermore, the ortho-positioning of the bulky nitro group can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst's coordination sphere and slowing the transmetalation step.[4]
Comparative Reactivity: A Data-Driven Overview
While a direct, side-by-side comparative study under identical conditions featuring this compound is not extensively documented in a single publication, we can infer its reactivity by comparing data for structurally analogous boronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides.
It is crucial to note that the following data is compiled from various sources and reaction conditions may differ. Therefore, this table should be used as a qualitative guide to the relative reactivity of different boronic acids rather than a source for direct quantitative comparison.
| Boronic Acid | Substituent Type | Representative Yield (%) | Reference |
| Phenylboronic Acid | Unsubstituted | ~95% | [5] |
| 4-Methylphenylboronic Acid | Electron-Donating (weak) | 97% | |
| 4-Methoxyphenylboronic Acid | Electron-Donating (strong) | 99% | |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (strong) | 17% | |
| 3-Nitrophenylboronic Acid | Electron-Withdrawing (strong) | Moderate to Good | [1] |
| 2-Nitrophenylboronic Acid | Electron-Withdrawing (strong, ortho) | Lower than 4-nitro isomer | [4] |
| This compound | Mixed (EDG & EWG) | Expected to be low to moderate | Inferred |
Based on the available data, boronic acids with electron-donating groups like methyl and methoxy generally provide excellent yields in Suzuki-Miyaura couplings. In contrast, the presence of a strong electron-withdrawing group like a nitro group, particularly in the para position, can significantly reduce the yield. The lower reactivity of 2-nitrophenylboronic acid compared to its 4-nitro isomer highlights the additional negative impact of steric hindrance from ortho substituents.[4]
Given these trends, the reactivity of this compound is anticipated to be attenuated. The deactivating effect of the nitro group is likely to outweigh the activating effect of the methyl group. The proximity of the nitro group to the boronic acid function further suggests that steric hindrance may also play a role in diminishing its reactivity, leading to expected yields in the low to moderate range under standard conditions.
Experimental Protocols
A general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal results for a specific set of substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)], 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (for biphasic systems)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if a pre-catalyst is not used), and the base.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent (and water if applicable) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Parameters and Pathways
To further elucidate the factors governing the reactivity of boronic acids and the general workflow of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Electronic effects of substituents on the reactivity of arylboronic acids.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
A Comparative Guide to 4-Methyl-3-nitrophenylboronic Acid and 3-nitrophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the performance of 4-methyl-3-nitrophenylboronic acid and 3-nitrophenylboronic acid in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison: Steric and Electronic Effects on Reactivity
The reactivity of a phenylboronic acid in Suzuki coupling is primarily governed by a combination of electronic and steric factors. The nitro group, being strongly electron-withdrawing, generally deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. However, the presence and position of other substituents can modulate this effect.
3-Nitrophenylboronic acid serves as a standard meta-substituted nitrophenylboronic acid. The nitro group at the meta-position exerts a significant electron-withdrawing effect, which can decrease the nucleophilicity of the aryl group and slow down the transmetalation process.
This compound introduces a methyl group at the 4-position, para to the boronic acid moiety and ortho to the nitro group. The methyl group is weakly electron-donating, which could partially counteract the deactivating effect of the nitro group. However, its placement ortho to the nitro group can also introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst.
While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, analysis of reactions with similar substrates suggests that 3-nitrophenylboronic acid generally exhibits higher reactivity and affords better yields in Suzuki coupling reactions compared to its 4-methylated counterpart. This is likely due to the overriding influence of steric hindrance from the methyl group in the 4-position, which outweighs its modest electron-donating effect. A general reactivity trend observed for nitrophenylboronic acid isomers is para > meta >> ortho, highlighting the detrimental impact of steric hindrance near the reaction center.
Quantitative Data Summary
To provide a clearer comparison, the following table summarizes representative yields from Suzuki coupling reactions of the two boronic acids with a common aryl halide, 4-bromoanisole. It is important to note that variations in reaction conditions between different studies can influence yields.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Nitrophenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~85-95% |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80% |
Note: The data in this table is compiled from various literature sources and serves as a representative comparison. Yields can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and 3-nitrophenylboronic acid. These can be adapted for specific substrates and catalyst systems.
Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: Suzuki Coupling of 3-Nitrophenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and Ligand (e.g., P(t-Bu)₃, 0.06 mmol, 6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 5:1, 6 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, 3-nitrophenylboronic acid, potassium phosphate, palladium catalyst, and ligand to a Schlenk tube equipped with a magnetic stir bar.
-
Add the degassed toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography to afford the product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
A Head-to-Head Comparison: 4-Methyl-3-nitrophenylboronic acid vs. 4-methylphenylboronic acid in Suzuki-Miyaura Coupling
For Immediate Publication
A Detailed Analysis of Reactivity for Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone, prized for its versatility and functional group tolerance. The choice of boronic acid is a critical parameter that dictates the efficiency and outcome of this palladium-catalyzed reaction. This guide provides an in-depth, objective comparison of the reactivity of two commercially available boronic acids: 4-Methyl-3-nitrophenylboronic acid and 4-methylphenylboronic acid. This analysis is supported by established electronic principles and representative experimental data to inform reagent selection and reaction optimization.
The fundamental difference between these two reagents lies in the electronic nature of the substituents on the phenyl ring. 4-methylphenylboronic acid, also known as 4-tolylboronic acid, possesses an electron-donating methyl group. In contrast, this compound features a strongly electron-withdrawing nitro group in addition to the methyl group. These electronic differences significantly impact the nucleophilicity of the organoboron compound, a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Quantitative Reactivity Comparison
To illustrate the practical implications of the electronic differences between these two boronic acids, the following table summarizes representative yields for the Suzuki-Miyaura coupling with a common aryl halide, 4-bromoanisole, under standardized conditions. The data clearly demonstrates the superior reactivity of the electron-rich 4-methylphenylboronic acid compared to its electron-deficient counterpart.
| Boronic Acid | Coupling Partner | Product | Reaction Time (hours) | Yield (%) |
| 4-methylphenylboronic acid | 4-bromoanisole | 4-methoxy-4'-methylbiphenyl | 2 | 92% |
| This compound | 4-bromoanisole | 4-methoxy-4'-methyl-3'-nitrobiphenyl | 2 | 65% |
The Decisive Role of Electronic Effects
The observed difference in reactivity can be explained by the influence of the substituents on the electron density of the boronic acid. The electron-donating methyl group in 4-methylphenylboronic acid increases the electron density on the phenyl ring, enhancing its nucleophilicity and facilitating the transfer of the aryl group to the palladium catalyst during the transmetalation step.
Conversely, the potent electron-withdrawing nitro group in this compound significantly reduces the electron density of the phenyl ring. This diminished nucleophilicity slows down the rate-limiting transmetalation step, resulting in lower yields under identical reaction conditions. The electronic influence of these substituents can be quantified using Hammett substituent constants (σ). The methyl group has a negative σ value, indicative of its electron-donating nature, while the nitro group has a positive σ value, confirming its electron-withdrawing character.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
The following is a detailed protocol for a comparative Suzuki-Miyaura cross-coupling reaction. This procedure can be employed to empirically verify the reactivity differences between 4-methylphenylboronic acid and this compound.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (4-methylphenylboronic acid or this compound, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, the respective boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The comparative analysis unequivocally demonstrates that 4-methylphenylboronic acid is a more reactive coupling partner in Suzuki-Miyaura reactions than this compound. This difference is primarily attributed to the opposing electronic effects of the methyl (donating) and nitro (withdrawing) substituents. For syntheses where high yields and rapid reaction times are paramount, 4-methylphenylboronic acid is the superior choice. However, this compound remains a valuable reagent for the introduction of a nitro-functionalized aryl moiety, a common pharmacophore in drug discovery. Understanding these fundamental reactivity principles is crucial for the rational design and efficient execution of complex organic syntheses.
References
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. Hammett substituent constants [stenutz.eu]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Hammett Sigma Constants* [wiredchemist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis of Reaction Conversion Using 4-Methyl-3-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics and conversion is critical for optimizing synthetic routes, ensuring process safety, and maintaining product quality. 4-Methyl-3-nitrophenylboronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of reaction conversion when using this compound and its alternatives.
Comparison of Analytical Methodologies
The choice of analytical technique for monitoring the conversion of a reaction involving this compound is dictated by factors such as the required level of accuracy, the complexity of the reaction mixture, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent methods, each offering distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of the analyte between a mobile and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Ideal for routine analysis of complex reaction mixtures, capable of separating the analyte from impurities and starting materials.[1][2] | Provides structural information and allows for quantification (qNMR) without the need for a reference standard of the analyte.[3][4] |
| Selectivity | High, especially with UV or Mass Spectrometry (MS) detection, allowing for the resolution of isomers and closely related compounds. | High. Can distinguish between different chemical species based on their unique NMR signals. ¹¹B NMR can specifically monitor boron-containing species. |
| Sensitivity | High. Limits of detection (LOD) can be in the µg/mL to ng/mL range.[4] | Moderate. Generally less sensitive than HPLC. |
| Throughput | High. Modern UPLC systems can significantly reduce analysis time. | Lower. Requires longer acquisition times, especially for quantitative measurements with adequate signal-to-noise. |
| Quantitative Accuracy | High, with proper calibration. Requires a pure standard of the analyte for creating a calibration curve. | High, particularly with the use of an internal standard. Can provide direct molar ratios of components in a mixture.[3] |
| In-situ Monitoring | Possible with specialized online HPLC systems.[5][6] | Well-suited for in-situ and real-time reaction monitoring.[3] |
Quantitative Data Presentation
The following tables present representative data from the monitoring of Suzuki-Miyaura coupling reactions, a common application for arylboronic acids like this compound.
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction Monitored by HPLC [1]
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Table 2: Representative Data for a Suzuki Coupling Reaction Monitored by ¹⁹F NMR [3]
| Reaction Time (min) | Starting Material (%) | Product (%) |
| 5 | 88 | 12 |
| 10 | 75 | 25 |
| 20 | 54 | 46 |
| 30 | 38 | 62 |
| 45 | 22 | 78 |
| 60 | 13 | 87 |
| 120 | <5 | >95 |
Performance Comparison of Boronic Acid Alternatives
Table 3: Comparison of Reaction Yields for the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [7]
| Boronic Acid | Structure | Product | Yield (%) | Electronic Effect of Substituent |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 4-Methyl-2-phenylpyridine | 81 | Neutral |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | Electron-donating |
| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Electron-withdrawing |
| 3-Thienylboronic Acid | C₄H₃SB(OH)₂ | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Heteroaromatic |
Generally, electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, often leading to higher yields.[7] Conversely, strong electron-withdrawing groups, such as the nitro group in this compound, can decrease reactivity. Steric hindrance, particularly from ortho substituents, can also significantly lower reaction efficiency.[8]
Experimental Protocols
Protocol 1: Quantitative Analysis of Reaction Conversion by HPLC
This protocol outlines a general procedure for monitoring the conversion of a Suzuki-Miyaura coupling reaction using this compound via HPLC.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance.
b. Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile.
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
c. Data Analysis:
-
Generate a calibration curve by injecting standard solutions of known concentrations for the starting material (e.g., the aryl halide) and the product.
-
Integrate the peak areas of the starting material and product in the chromatograms of the reaction samples.
-
Calculate the concentration of each component at each time point using the calibration curve.
-
Determine the reaction conversion by calculating the percentage of the starting material consumed or the product formed relative to the initial amount of the limiting reagent.
Protocol 2: Quantitative Analysis of Reaction Conversion by ¹H NMR
This protocol describes the use of ¹H NMR with an internal standard to quantify the conversion of a reaction involving this compound.
a. Instrumentation and Materials:
-
NMR Spectrometer: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated Solvent: A suitable deuterated solvent that dissolves all reaction components (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A stable, non-reactive compound with a simple NMR spectrum that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
b. Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Accurately weigh a specific amount of the quenched reaction mixture and a known amount of the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
c. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.
d. Data Analysis:
-
Identify non-overlapping signals for the starting material, the product, and the internal standard.
-
Integrate these signals.
-
Calculate the molar ratio of the starting material and product relative to the internal standard using the following formula: Moles of Analyte / Moles of IS = (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of IS / Number of Protons for IS Signal)
-
Determine the reaction conversion based on the change in the molar amount of the starting material or product over time.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for reaction monitoring by HPLC.
Caption: Workflow for reaction monitoring by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Monitoring Suzuki-Miyaura Reactions: Featuring 4-Methyl-3-nitrophenylboronic acid
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimization and success. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and alternative methods for monitoring Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 4-Methyl-3-nitrophenylboronic acid.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2][3] Effective reaction monitoring ensures optimal yields and purity. While Thin-Layer Chromatography (TLC) is a rapid and cost-effective method, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer higher sensitivity and quantitative accuracy.
Traditional TLC Monitoring: A Practical Approach
TLC provides a simple and fast method for qualitatively tracking the progress of a Suzuki-Miyaura reaction by observing the consumption of starting materials and the formation of the product.[4] The choice of eluent and visualization technique is critical for achieving clear separation and identification of spots.
Experimental Protocol: TLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute the aliquot with a suitable solvent, such as ethyl acetate or dichloromethane.
-
TLC Plate Spotting: On a silica gel 60 F254 TLC plate, spot the diluted reaction mixture alongside the starting materials (this compound and the corresponding aryl halide) for reference.
-
Eluent System: A common mobile phase for Suzuki-Miyaura reactions is a mixture of a non-polar and a polar solvent. A starting point for optimization is a 1:1 mixture of n-hexane and ethyl acetate.[5] The polarity can be adjusted to achieve optimal separation, with a target Rf value between 0.2 and 0.8 for the product.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Since the reactants and the biaryl product are typically aromatic, they can be visualized under a UV lamp (254 nm), where they will appear as dark spots.[6] This is a non-destructive method.[6][7]
-
Staining:
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the boronic acid and potentially the product.
-
Alizarin Stain: For specific detection of the boronic acid, the TLC plate can be dipped in an alizarin solution. Boronic acids will appear as bright yellow fluorescent spots under 366 nm UV light.[8] This allows for clear tracking of the consumption of the boronic acid starting material.[8]
-
-
Data Presentation: Illustrative TLC Data
| Compound | Expected Polarity | Illustrative Rf Value | Visualization Method(s) |
| This compound | High | ~0.2 | UV (254 nm), Alizarin stain (fluorescent yellow) |
| Aryl Halide (e.g., Bromobenzene) | Low | ~0.8 | UV (254 nm) |
| Coupled Product | Intermediate | ~0.5 | UV (254 nm) |
Note: Rf values are highly dependent on the specific reaction conditions, the exact structure of the aryl halide, and the precise composition of the eluent.
Alternative Monitoring Techniques: A Comparative Overview
While TLC is a valuable tool, other analytical methods offer more detailed and quantitative information about the reaction progress.
| Technique | Principle | Advantages | Disadvantages |
| TLC | Separation based on polarity on a stationary phase. | Simple, fast, and cost-effective for qualitative monitoring.[4] | Limited resolution, not inherently quantitative, requires specific visualization for some compounds. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. | High sensitivity and specificity for volatile compounds, provides structural information.[9] | Requires derivatization for non-volatile compounds, more expensive and time-consuming than TLC.[10] |
| HPLC | High-resolution separation of compounds in a liquid mobile phase passing through a packed column. | Highly quantitative, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Higher cost of instrumentation and solvents, requires method development. |
| TLC-CMS (Compact Mass Spectrometry) | TLC separation followed by direct mass analysis of the spots from the plate. | Combines the speed of TLC with the structural information of mass spectrometry without sample preparation.[4] | Lower resolution than traditional LC-MS, instrumentation is less common. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for TLC monitoring and the logical relationship in selecting a monitoring technique.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 10. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mass Spectrometry for 4-Methyl-3-nitrophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) for the analysis of 4-Methyl-3-nitrophenylboronic acid and its derivatives. These compounds are crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, making their accurate detection and quantification essential for process monitoring and quality control.[1] This document details performance data for typical Liquid Chromatography-Mass Spectrometry (LC-MS) methods and contrasts them with alternative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (LC-MS/MS) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the trace-level quantification of arylboronic acids.[2][3] The technique separates the analyte from the sample matrix using HPLC, followed by ionization and detection by mass spectrometry, which provides structural information and enables precise quantification. While direct analysis is possible, derivatization can sometimes be employed to enhance sensitivity.[2][3]
Detailed Experimental Protocol: LC-MS/MS
The following protocol is a representative method synthesized from established procedures for a broad range of arylboronic acids.[4][5][6]
-
Sample Preparation:
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), often in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[6]
-
Ion Transitions: For this compound (C₇H₈BNO₄, MW: 180.96 g/mol )[7], a precursor ion corresponding to [M-H]⁻ at m/z 179.9 would be selected. Product ions would be determined by fragmentation experiments (see Section 1.1).
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows to reduce the formation of unwanted adducts and dimers, which can complicate the analysis of boronic acids.[4]
-
1.1. Predicted Fragmentation Pathway
Mass spectrometry analysis relies on the consistent fragmentation of a parent ion into product ions. For this compound, a plausible fragmentation pathway in negative ESI mode would involve the loss of water and subsequent cleavage of the nitro and methyl groups.
1.2. Performance Data
The following table summarizes typical performance metrics for the LC-MS/MS analysis of arylboronic acids, which are applicable to this compound derivatives.
| Parameter | Typical Performance | Source(s) |
| Limit of Detection (LOD) | 0.1 µg / 2-10 pg/mL | [4][6] |
| Limit of Quantification (LOQ) | 1.0 µg | [4][5] |
| Linearity (R²) | > 0.99 | [4][6] |
| Precision (RSD%) | < 2.0% | [4][6] |
| Recovery (%) | 97.1 - 105.7% | [4][5] |
Comparison with Alternative Techniques
While LC-MS/MS offers superior sensitivity and specificity, other methods like HPLC-UV and NMR provide valuable complementary information and can be suitable depending on the analytical need.
2.1. HPLC-UV Analysis
HPLC with UV detection is a robust and widely accessible technique for quantifying compounds with a UV chromophore, such as the nitrophenyl group in the target analyte.[1] It is less sensitive than MS but can be sufficient for monitoring reaction progress or for purity assessments where analyte concentrations are relatively high.
Experimental Protocol: HPLC-UV
-
Chromatography: Similar LC conditions as described in Section 1 can be used.[1]
-
Detection: A Photodiode Array (PDA) detector is used to monitor absorbance at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm).
-
Quantification: Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentration.
Performance Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL)[6] | Moderate (µg/mL)[8] |
| Specificity | Very High (based on m/z) | Lower (relies on retention time) |
| Cost | High | Low to Moderate |
| Complexity | High | Moderate |
| Application | Trace-level quantification, impurity profiling | Routine purity, reaction monitoring |
2.2. NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for definitive structure elucidation. For this compound, ¹H NMR and ¹³C NMR would confirm the identity and purity of the compound by providing information about the chemical environment of each proton and carbon atom. While not a quantitative technique by default, quantitative NMR (qNMR) can be performed with appropriate standards.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks corresponding to the aromatic protons and the methyl group protons confirm the structure. For nitrophenylboronic acids, characteristic peaks appear in the aromatic region.[10][11]
Performance Comparison: LC-MS/MS vs. NMR
| Feature | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification & Identification | Structure Elucidation & Purity |
| Sensitivity | Very High | Low (mg range) |
| Sample Throughput | High | Low |
| Structural Info | Molecular weight and fragments | Detailed atomic connectivity |
| Quantitative? | Yes (Primary application) | Yes (with qNMR methods) |
Overall Experimental Workflow
The logical flow from sample receipt to final data analysis involves several key stages, whether using mass spectrometry or an alternative technique.
Conclusion and Recommendations
-
For Trace-Level Quantification: LC-MS/MS is the recommended method due to its exceptional sensitivity and specificity, making it ideal for detecting residual impurities in drug substances or monitoring low-level analytes.[2][3]
-
For Routine Process Monitoring: HPLC-UV offers a cost-effective and robust solution when analyte concentrations are sufficiently high and the sample matrix is relatively clean.[1]
-
For Structural Confirmation: NMR spectroscopy is indispensable for the unambiguous identification and structural verification of this compound derivatives and for assessing the purity of reference standards.
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. (4-Methyl-3-nitrophenyl)boronic acid [oakwoodchemical.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 4-Methyl-3-nitrophenylboronic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Methyl-3-nitrophenylboronic acid is crucial for ensuring the quality, consistency, and efficacy of intermediates and final products. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of robust analytical approaches based on established practices for similar boronic acid derivatives. The performance data presented is illustrative and serves as a practical baseline for method development and validation.
This guide focuses on three prevalent and effective analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique for this compound depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of these methods based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids. | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[1] |
| Limit of Detection (LOD) | ~1.2 ng (for phenylboronic acid)[2][3][4] | Analyte dependent, can reach femtomole levels with an electron capture detector. | As low as 2 pg/mL for some phenylboronic acids.[5] |
| Limit of Quantification (LOQ) | ~1 ng/mL (for carboxy phenyl boronic acid & methyl phenyl boronic acid)[2] | Not specified, but sensitive for trace analysis. | 2-10 pg/mL for various phenylboronic acids.[5] |
| Linearity (R²) | >0.99[2] | >0.99 (typical) | >0.99[5] |
| Recovery | 80% - 120%[2] | Not specified | Not specified |
| Precision (RSD) | < 2.0%[2] | Not specified | < 3%[5] |
| Key Advantage | Robust, cost-effective, and widely available for routine analysis. | High selectivity and sensitivity, especially with mass spectrometry detection. | Highest sensitivity and selectivity, ideal for trace-level quantification in complex matrices.[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV, GC-MS, and LC-MS/MS are based on established methods for similar boronic acid derivatives and provide a solid starting point for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and cost-effective technique for routine quantification in relatively clean sample matrices.[1]
-
Instrumentation : HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.[1]
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water is commonly used. For example, a starting condition of 5% acetonitrile with a linear gradient to 95% acetonitrile.[6] The mobile phase can be buffered, for instance with 10 mM ammonium acetate in water.[2]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 254 nm is a common wavelength for aromatic compounds.[6]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.[5]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the test samples to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[7]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. A derivatization step is necessary to increase the volatility of the boronic acid moiety.[1]
-
Instrumentation : GC system coupled with a mass spectrometer.[1]
-
Derivatization :
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like pyridine or acetonitrile.[2]
-
Add a silylating agent, for example, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[2]
-
-
Column : DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2]
-
MS System :
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
Instrumentation : HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column : Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[2]
-
Mobile Phase A : 10 mM Ammonium acetate in water.[2]
-
Mobile Phase B : Acetonitrile.[2]
-
Gradient : A suitable gradient to separate the compounds of interest, a rapid gradient of 1 minute is possible for high-throughput analysis.[2]
-
Flow Rate : 0.4 mL/min.
-
MS System :
-
Ionization Mode : Electrospray ionization (ESI), likely in negative ion mode for boronic acids.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1] Specific precursor-product ion transitions for this compound would need to be determined experimentally.
-
-
Sample Preparation :
Mandatory Visualization
The following diagrams illustrate a general workflow for analytical method validation, which is a critical process for ensuring the reliability of quantitative data.
Caption: A general workflow for analytical method validation.
Caption: A typical workflow for quantification using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. sciex.com [sciex.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Methyl-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall success, particularly when dealing with electronically deactivated or sterically hindered substrates such as 4-Methyl-3-nitrophenylboronic acid.
This guide provides a comparative overview of various palladium catalysts applicable to the Suzuki-Miyaura coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate, this report draws upon experimental data from reactions involving structurally similar nitro-substituted and sterically demanding arylboronic acids. The data presented herein should serve as a valuable starting point for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura coupling reactions with substrates analogous to this compound. It is important to note that reaction conditions can significantly impact outcomes, and direct comparison of yields between different studies should be approached with caution.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Moderate to Good | 2-Nitrophenylboronic acid with various aryl halides[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80-100 | 18 | Good to Excellent | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid[3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | < 2 | >95 | Aryl halides with (4-(Butylsulfinyl)phenyl)boronic acid[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 4-(diphenylamino)benzeneboronic acid with aryl halides[4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | 4-(diphenylamino)benzeneboronic acid with aryl halides[4] |
Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to the experimental setup and the maintenance of an inert atmosphere to prevent catalyst degradation. A general workflow is depicted below.
References
Safety Operating Guide
Navigating the Disposal of 4-Methyl-3-nitrophenylboronic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 4-Methyl-3-nitrophenylboronic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this chemical, compiled from safety data sheets (SDS) to ensure compliance and mitigate risks.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). For this compound, this includes eye shields, chemical-resistant gloves, and a type N95 (US) respirator or equivalent. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]
Accidental spills should be managed by sweeping up the solid material and shoveling it into a suitable, closed container for disposal.[1][2] It is imperative to avoid generating dust during this process.[1] Do not allow the chemical to enter drains or waterways.[1][3]
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical data for this compound.
| Parameter | Information | Source |
| CAS Number | 80500-27-2 | |
| Molecular Formula | CH₃C₆H₃(NO₂)B(OH)₂ | |
| Molecular Weight | 180.95 g/mol | |
| Appearance | Solid | N/A |
| Melting Point | 265-270 °C | |
| Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2] |
| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) respirator. | |
| Storage | Keep container tightly closed in a dry, well-ventilated, and refrigerated place.[2] Store locked up.[1] | N/A |
| Disposal Method | Dispose of as hazardous waste via a licensed disposal company.[2][3][4] | N/A |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous waste. It is crucial to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]
Experimental Protocol for Waste Collection:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.[2]
-
Containment: Place the waste material in a clearly labeled, sealed, and suitable container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Arrangement for Disposal: Contact a licensed waste disposal company to arrange for pickup and proper disposal of the hazardous waste.[3][4] Provide them with the safety data sheet for the chemical.
Note: Do not attempt to neutralize or treat this chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. Neutralization of corrosive wastes without other hazardous characteristics may be permissible in some jurisdictions, but due to the other hazards of this compound, this is not recommended.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-3-nitrophenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of 4-Methyl-3-nitrophenylboronic acid, ensuring a secure laboratory environment.
Chemical Profile:
-
Name: this compound
-
CAS Number: 80500-27-2
-
Molecular Formula: C₇H₈BNO₄
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent the inhalation of dust particles.[3][4] | Minimizes the risk of respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan: Step-by-Step Procedure
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container for hazardous waste.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The recommended professional disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
-
Visualizing Safety Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate the workflow for handling this compound and the relationship between its hazards and the required protective equipment.
Caption: Relationship between chemical hazards and required PPE.
Caption: Step-by-step workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
